SM19712
Descripción
Propiedades
Fórmula molecular |
C12H9ClN5O3S- |
|---|---|
Peso molecular |
338.75 g/mol |
Nombre IUPAC |
N'-(4-chlorophenyl)sulfonyl-N-(4-cyano-5-methyl-1H-pyrazol-3-yl)carbamimidate |
InChI |
InChI=1S/C12H10ClN5O3S/c1-7-10(6-14)11(17-16-7)15-12(19)18-22(20,21)9-4-2-8(13)3-5-9/h2-5H,1H3,(H3,15,16,17,18,19)/p-1 |
Clave InChI |
DXDDYHCYMXTLIY-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SM-19-712: A Potent Endothelin-Converting Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of SM-19-712, a potent and selective nonpeptide inhibitor of the endothelin-converting enzyme (ECE).
Chemical Structure and Properties of SM-19-712
SM-19-712 is chemically known as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide, monosodium salt.[1] Its molecular formula is C18H14ClN5NaO3S.
Chemical Structure:
(Note: This is a 2D representation and does not depict the three-dimensional conformation of the molecule.)
| Property | Value | Source |
| Molecular Formula | C18H14ClN5NaO3S | [1] |
| Appearance | Not specified in abstracts | N/A |
| Solubility | Not specified in abstracts | N/A |
| Stability | Not specified in abstracts | N/A |
Biological Activity and Quantitative Data
SM-19-712 is a potent and selective inhibitor of endothelin-converting enzyme (ECE), the enzyme responsible for the conversion of big endothelin-1 (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1).
In Vitro Activity
| Assay | Species | IC50 | Selectivity | Reference |
| Endothelin-Converting Enzyme (ECE) Inhibition | Rat (lung microsomes) | 42 nM | No effect on neutral endopeptidase 24.11 and angiotensin-converting enzyme at 10-100 µM | [1] |
| Inhibition of big ET-1 to ET-1 Conversion | Porcine (aortic endothelial cells) | 31 µM | N/A | [1] |
In Vivo Activity
| Model | Species | Administration | Dosage | Effect | Reference |
| Big ET-1 Induced Pressor Response | Rat | Intravenous | 1-30 mg/kg | Dose-dependent suppression | [1] |
| Big ET-1 Induced Pressor Response | Rat | Oral | 10-30 mg/kg | Dose-dependent suppression | [1] |
| Acute Myocardial Infarction (Coronary occlusion and reperfusion) | Rabbit | Not specified | Not specified | Reduced infarct size, decreased serum ET-1, and reduced serum creatinine phosphokinase activity | [1] |
| Ischemic Acute Renal Failure | Rat | Intravenous | 3, 10, 30 mg/kg | Dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction and histopathological damage |
Mechanism of Action: The Endothelin Signaling Pathway
Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in blood pressure regulation and have been implicated in various cardiovascular and renal diseases. The production of the most prominent isoform, endothelin-1 (ET-1), is a multi-step process. Preproendothelin-1 is cleaved by a furin-like convertase to produce the inactive precursor, big endothelin-1 (big ET-1). Big ET-1 is then converted to the biologically active ET-1 by the action of endothelin-converting enzyme (ECE), a membrane-bound metalloprotease.
SM-19-712 exerts its pharmacological effect by directly inhibiting ECE, thereby preventing the formation of ET-1 from its precursor. This leads to a reduction in the circulating and local concentrations of ET-1, resulting in vasodilation and a decrease in blood pressure. The selectivity of SM-19-712 for ECE over other metalloproteases, such as angiotensin-converting enzyme (ACE), is a key feature of its pharmacological profile.
Endothelin Signaling Pathway Diagram
Caption: The endothelin synthesis pathway and the inhibitory action of SM-19-712.
Experimental Protocols
Disclaimer: The full-text versions of the primary research articles detailing the specific experimental protocols for SM-19-712 were not accessible. The following methodologies are based on standardized, publicly available protocols for similar assays and may not reflect the exact procedures used in the cited studies.
In Vitro Endothelin-Converting Enzyme (ECE) Activity Assay
This assay is designed to measure the inhibitory effect of a compound on the activity of ECE.
Materials:
-
Recombinant ECE
-
Fluorogenic ECE substrate (e.g., a quenched fluorescent peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
SM-19-712 or other test compounds
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of SM-19-712 in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
-
In a 96-well microplate, add the assay buffer, the ECE enzyme, and the various concentrations of SM-19-712. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic ECE substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 60 minutes) in a kinetic mode.
-
The rate of increase in fluorescence is proportional to the ECE activity.
-
Calculate the percentage of inhibition for each concentration of SM-19-712 relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Big Endothelin-1 Induced Pressor Response in Anesthetized Rats
This model assesses the ability of an ECE inhibitor to block the vasoconstrictor effect of exogenously administered big ET-1.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Anesthetize the rats with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Cannulate the carotid artery for continuous monitoring of blood pressure and the jugular vein for the administration of compounds.
-
Allow the animal to stabilize.
-
Administer a bolus of big ET-1 intravenously and record the pressor (blood pressure increasing) response.
-
After the blood pressure returns to baseline, administer SM-19-712 intravenously or orally.
-
At a specified time after SM-19-712 administration, challenge the animal again with the same dose of big ET-1 and record the pressor response.
-
The percentage of inhibition of the pressor response is calculated by comparing the response before and after the administration of SM-19-712.
Rabbit Model of Acute Myocardial Infarction
This model is used to evaluate the cardioprotective effects of a compound in the context of ischemia and reperfusion injury.
Animals:
-
New Zealand White rabbits
Procedure:
-
Anesthetize the rabbits and provide mechanical ventilation.
-
Perform a thoracotomy to expose the heart.
-
Ligate a major coronary artery (e.g., the left anterior descending artery) for a specified period (e.g., 60 minutes) to induce myocardial ischemia.
-
Administer SM-19-712 either before or after the coronary artery ligation, depending on the study design (pre-treatment or post-treatment).
-
After the ischemic period, remove the ligature to allow for reperfusion of the myocardium.
-
Monitor the animal for a set period (e.g., 24 hours).
-
At the end of the experiment, euthanize the animal and excise the heart.
-
Stain the heart tissue (e.g., with triphenyltetrazolium chloride) to delineate the infarcted area from the viable tissue.
-
Measure the infarct size as a percentage of the area at risk.
-
Collect blood samples at various time points to measure cardiac biomarkers such as creatinine phosphokinase and ET-1 levels.
Conclusion
SM-19-712 is a potent and selective inhibitor of the endothelin-converting enzyme with demonstrated efficacy in both in vitro and in vivo models. Its ability to reduce the production of the potent vasoconstrictor endothelin-1 suggests its potential therapeutic utility in cardiovascular and renal diseases where the endothelin system is pathologically activated. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound.
References
In Vitro Mechanism of Action of SM19712: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM19712 is a potent and selective, non-peptidic small molecule inhibitor of Endothelin Converting Enzyme (ECE). This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its impact on crucial signaling pathways. The information presented is intended to support further research and drug development efforts centered on the modulation of the endothelin system.
Core Mechanism of Action: Inhibition of Endothelin Converting Enzyme
The primary in vitro mechanism of action of this compound is the direct inhibition of Endothelin Converting Enzyme (ECE). ECE is a metalloprotease responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (Big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting ECE, this compound effectively blocks the production of mature ET-1, thereby modulating the downstream signaling events mediated by endothelin receptors.
Quantitative Data: Potency and Selectivity
This compound has been characterized as a potent and highly selective inhibitor of ECE in vitro.
| Parameter | Value | Species/System | Reference |
| IC50 | 42 nM | Rat Lung Microsomes | [1] |
| Selectivity | No significant inhibition of Neutral Endopeptidase 24.11 (NEP) and Angiotensin-Converting Enzyme (ACE) at concentrations up to 100 µM. | Not specified | [1] |
Key In Vitro Experimental Protocols
The following section details the methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.
Endothelin Converting Enzyme (ECE) Inhibition Assay
This assay is fundamental to determining the inhibitory potency of this compound against its primary target.
Objective: To quantify the concentration of this compound required to inhibit 50% of ECE activity (IC50).
General Methodology:
-
Enzyme Preparation: ECE is typically solubilized from microsomal fractions of tissues with high expression, such as rat lungs.
-
Substrate: A synthetic or purified form of Big ET-1 is used as the substrate for the enzyme reaction.
-
Incubation: The ECE preparation is pre-incubated with varying concentrations of this compound. The enzymatic reaction is then initiated by the addition of Big ET-1.
-
Detection of ET-1: The amount of mature ET-1 produced is quantified. This can be achieved through various methods, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Utilizes antibodies specific to ET-1 for detection and quantification.
-
High-Performance Liquid Chromatography (HPLC): Separates and quantifies the ET-1 peptide.
-
Radioimmunoassay (RIA): A highly sensitive method using radiolabeled ET-1.
-
-
Data Analysis: The percentage of ECE inhibition is calculated for each concentration of this compound. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Cell Migration and Invasion Assays
These assays are employed to investigate the functional consequences of ECE inhibition on cancer cell motility, a process where the endothelin axis is often implicated.
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells in vitro.
General Methodology (Boyden Chamber Assay):
-
Cell Culture: Gallbladder cancer (GBC) cell lines or other relevant cancer cell lines are cultured under standard conditions.
-
Chamber Setup: A Boyden chamber or a similar transwell insert system is used. The porous membrane of the insert is coated with an extracellular matrix protein (e.g., Matrigel for invasion assays) to mimic the basement membrane.
-
Cell Seeding: Cancer cells, pre-treated with various concentrations of this compound or a vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell migration.
-
Incubation: The chambers are incubated for a defined period (e.g., 24-48 hours) to allow for cell migration or invasion through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The results are expressed as the percentage of migrating or invading cells relative to the vehicle-treated control.
G-Protein Coupled Receptor (GPCR) Trafficking and Signaling Assays
ECE-1 has been shown to play a role in the post-endocytic trafficking and resensitization of certain GPCRs. This compound is a valuable tool to study these processes.
Objective: To investigate the role of ECE-1 in the internalization, recycling, and signaling of GPCRs using this compound.
General Methodology (Receptor Internalization and Recycling):
-
Cell Lines: Human Embryonic Kidney (HEK) cells or other suitable cell lines are engineered to express the GPCR of interest (e.g., Corticotropin-Releasing Factor Receptor 1 (CRF1), Neurokinin 1 Receptor (NK1R)). The receptor may be tagged with a fluorescent protein (e.g., GFP) for visualization.
-
Ligand Stimulation: Cells are treated with the specific agonist for the GPCR to induce receptor internalization.
-
This compound Treatment: Cells are co-treated with the agonist and this compound or a vehicle control.
-
Visualization: Receptor trafficking is monitored over time using fluorescence microscopy. The localization of the receptor at the plasma membrane versus intracellular vesicles (endosomes) is observed and quantified.
-
Recycling Assessment: After agonist washout, the reappearance of the receptor at the plasma membrane is monitored to assess receptor recycling. The effect of this compound on the rate and extent of recycling is determined.
General Methodology (Calcium Signaling):
-
Cell Loading: Cells expressing the GPCR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Agonist Stimulation: The baseline fluorescence is measured, and then the cells are stimulated with the GPCR agonist.
-
Calcium Flux Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity of the dye.
-
Resensitization Assay: To assess the role of ECE-1 in receptor resensitization, cells are first exposed to the agonist to induce desensitization. After a recovery period in the presence or absence of this compound, the cells are re-challenged with the agonist, and the calcium response is measured. A restored response indicates resensitization.
Signaling Pathways Modulated by this compound
By inhibiting ECE, this compound influences several key signaling pathways.
The Endothelin Signaling Pathway
This is the primary pathway affected by this compound. By blocking the production of ET-1, this compound prevents the activation of endothelin receptors (ETA and ETB), which are GPCRs that couple to various intracellular signaling cascades, including those involving phospholipase C (PLC), protein kinase C (PKC), and intracellular calcium mobilization.
Caption: Inhibition of ET-1 production by this compound.
Regulation of GPCR Trafficking
ECE-1, particularly in endosomal compartments, can degrade internalized neuropeptides, which facilitates the recycling of their receptors back to the cell surface. By inhibiting endosomal ECE-1, this compound can trap receptors in endosomes, thereby attenuating their resensitization and downstream signaling.
References
An In-depth Technical Guide to the Discovery and Synthesis of SM-19712: A Potent Endothelin-Converting Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-19712, chemically identified as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt, is a potent and selective, non-peptidic inhibitor of the endothelin-converting enzyme (ECE). This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SM-19712. It includes a detailed summary of its biological activity, experimental protocols for key assays, and a visualization of the relevant signaling pathway. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Discovery and Pharmacological Profile
SM-19712 was identified as a structurally novel, potent, and selective inhibitor of endothelin-converting enzyme (ECE), a key metalloprotease in the biosynthesis of the potent vasoconstrictor, endothelin-1 (ET-1). The initial pharmacological characterization of SM-19712 demonstrated its significant inhibitory activity against ECE and its potential therapeutic applications.
Biological Activity
SM-19712 exhibits high potency and selectivity for ECE. The key quantitative data from its pharmacological profiling are summarized in the tables below.
| Parameter | Value | Species | Enzyme/Cell Source | Reference |
| IC₅₀ (ECE Inhibition) | 42 nM | Rat | Solubilized lung microsomes | [1] |
| IC₅₀ (big ET-1 Conversion) | 31 µM | Porcine | Aortic endothelial cells | [1] |
Table 1: In Vitro Inhibitory Activity of SM-19712
| Experimental Model | Administration Route | Dosage Range | Effect | Species | Reference |
| Big ET-1-induced Pressor Response | Intravenous (i.v.) | 1-30 mg/kg | Dose-dependent suppression of pressor responses | Rat | [1] |
| Big ET-1-induced Pressor Response | Oral (p.o.) | 10-30 mg/kg | Dose-dependent suppression of pressor responses | Rat | [1] |
| Acute Myocardial Infarction (Coronary Occlusion/Reperfusion) | Not specified | Not specified | Reduced infarct size and serum ET-1 concentration | Rabbit | [1] |
| Ischemic Acute Renal Failure | Intravenous (i.v.) | 3, 10, 30 mg/kg | Dose-dependent attenuation of renal dysfunction and tissue damage | Rat |
Table 2: In Vivo Efficacy of SM-19712
Selectivity Profile
SM-19712 demonstrates high specificity for ECE, with no significant inhibitory effect on other metalloproteases at concentrations up to 100 µM.
| Enzyme | % Inhibition at 10-100 µM | Reference |
| Neutral Endopeptidase 24.11 | No effect | [1] |
| Angiotensin-Converting Enzyme (ACE) | No effect | [1] |
Table 3: Selectivity of SM-19712 Against Other Metalloproteases
Synthesis of SM-19712
While the original discovery publication for SM-19712 does not provide a detailed synthesis protocol, the synthesis of structurally related 1-phenyl-pyrazole-benzenesulfonamides is documented in the chemical literature. A general synthetic approach based on these methods is outlined below.
Caption: A generalized synthetic workflow for SM-19712.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological characterization of SM-19712.
ECE Inhibition Assay (In Vitro)
This protocol is based on the methods described for the characterization of ECE inhibitors using solubilized rat lung microsomes.
Objective: To determine the in vitro inhibitory potency of SM-19712 against endothelin-converting enzyme.
Materials:
-
Solubilized rat lung microsomes (as the source of ECE)
-
Big endothelin-1 (substrate)
-
SM-19712 (test compound)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Endothelin-1 standards
-
Enzyme-linked immunosorbent assay (ELISA) kit for endothelin-1
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, solubilized rat lung microsomes, and varying concentrations of SM-19712.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding big endothelin-1 to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., EDTA or by heat inactivation).
-
Quantify the amount of endothelin-1 produced using a competitive ELISA.
-
Generate a dose-response curve by plotting the percentage of inhibition against the concentration of SM-19712.
-
Calculate the IC₅₀ value, which is the concentration of SM-19712 that inhibits 50% of the ECE activity.
Big ET-1 Conversion in Cultured Endothelial Cells (Cell-based Assay)
This protocol outlines the methodology to assess the inhibitory effect of SM-19712 on the conversion of big ET-1 to ET-1 in a cellular context.
Objective: To evaluate the ability of SM-19712 to inhibit endogenous ECE activity in cultured cells.
Materials:
-
Porcine aortic endothelial cells
-
Cell culture medium
-
Big endothelin-1
-
SM-19712
-
Phosphate-buffered saline (PBS)
-
ELISA kit for endothelin-1
Procedure:
-
Culture porcine aortic endothelial cells to confluence in appropriate culture plates.
-
Wash the cells with PBS.
-
Incubate the cells with varying concentrations of SM-19712 in serum-free medium for a pre-determined time.
-
Add big endothelin-1 to the culture medium.
-
Incubate for a specified duration to allow for the conversion of big ET-1 to ET-1.
-
Collect the cell culture supernatant.
-
Measure the concentration of ET-1 in the supernatant using an ELISA.
-
Determine the concentration-dependent inhibition of big ET-1 conversion by SM-19712 and calculate the IC₅₀ value.
Signaling Pathway
SM-19712 exerts its effect by inhibiting the endothelin-converting enzyme, which is a critical step in the endothelin signaling pathway.
References
An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of SM19712
This technical guide provides a comprehensive overview of the core physical, chemical, and biological characteristics of SM19712, a potent and selective nonpeptidic inhibitor of endothelin-converting enzyme (ECE). The information is intended for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
This compound, also known by its chemical name 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide sodium salt, is a synthetic organic compound.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C18H13ClN5NaO3S | [3] |
| Molecular Weight | 437.84 g/mol | [3][4] |
| CAS Number | 194542-56-8 | [3][4] |
| Appearance | Off-white solid | [5] |
| Purity | ≥98% (HPLC) | [1][4] |
| Solubility | Water: ~28 mg/mLDMSO: ≥20 mg/mL | [3][4][5] |
| Storage Temperature | 2-8°C | [4][5] |
Biological Activity and Mechanism of Action
This compound is a potent and highly specific inhibitor of endothelin-converting enzyme (ECE).[1][2] ECE is a key metalloprotease in the endothelin pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (big ET-1), into the potent vasoconstrictor, endothelin-1 (ET-1).
The inhibitory activity of this compound against ECE has been demonstrated in various experimental settings. It inhibited ECE solubilized from rat lung microsomes with an IC50 value of 42 nM.[1][2] Importantly, this compound shows high selectivity for ECE, with no significant inhibitory effect on other metalloproteases like neutral endopeptidase 24.11 and angiotensin-converting enzyme (ACE) at concentrations of 10-100 µM.[1][2]
In cultured porcine aortic endothelial cells, this compound dose-dependently inhibited the endogenous conversion of big ET-1 to ET-1, with an IC50 value of 31 µM.[2] In vivo studies in anesthetized rats have shown that both intravenous (1-30 mg/kg) and oral (10-30 mg/kg) administration of this compound effectively suppresses the pressor responses induced by big ET-1.[2]
Furthermore, in a rabbit model of acute myocardial infarction induced by coronary occlusion and reperfusion, this compound demonstrated protective effects by reducing the infarct size and the increase in serum ET-1 concentration.[2] Studies in rats with ischemic acute renal failure also showed that this compound attenuated renal dysfunction and tissue damage.[6]
Signaling Pathway of this compound Action
The mechanism of action of this compound involves the direct inhibition of ECE, thereby blocking the production of active ET-1. This interruption of the endothelin signaling cascade is depicted in the following diagram.
Caption: Mechanism of action of this compound in the endothelin signaling pathway.
Detailed Experimental Protocols
While specific, detailed protocols for experiments conducted with this compound are not publicly available, the following are generalized methodologies for key experiments based on published research in the field. These can be adapted for the evaluation of this compound.
Endothelin-Converting Enzyme (ECE) Inhibition Assay
This assay is designed to determine the inhibitory activity of a compound against ECE.
Materials:
-
ECE enzyme source (e.g., solubilized rat lung microsomes, cultured endothelial cells)
-
Big Endothelin-1 (substrate)
-
This compound (test inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Stop solution (e.g., EDTA)
-
Endothelin-1 EIA kit or radioreceptor assay components
-
Microplate reader
Procedure:
-
Prepare the ECE enzyme from a suitable source.
-
In a microplate, add the assay buffer, the ECE enzyme preparation, and varying concentrations of this compound.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, big Endothelin-1.
-
Incubate the reaction mixture for a specific time (e.g., 1-2 hours) at 37°C.
-
Stop the reaction by adding a stop solution.
-
Quantify the amount of Endothelin-1 produced using a commercially available EIA kit or a radioreceptor assay according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Pressor Response to Big Endothelin-1
This experiment evaluates the ability of this compound to block the in vivo conversion of big ET-1 to ET-1, which results in a pressor (blood pressure increasing) response.
Materials:
-
Male Wistar rats or New Zealand White rabbits
-
Anesthetic agent (e.g., pentobarbital sodium)
-
Big Endothelin-1
-
This compound
-
Saline solution
-
Blood pressure monitoring system (e.g., arterial catheter connected to a pressure transducer)
Procedure:
-
Anesthetize the animal and insert a catheter into an artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.
-
Administer a baseline infusion of saline.
-
Administer this compound either intravenously or orally at desired doses.
-
After a suitable pre-treatment period, administer a bolus injection of big Endothelin-1.
-
Record the mean arterial pressure (MAP) continuously.
-
Compare the pressor response to big ET-1 in animals treated with this compound to that in control animals (vehicle-treated).
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on the big ET-1-induced pressor response.
Rabbit Model of Acute Myocardial Infarction
This model is used to assess the cardioprotective effects of this compound.
Materials:
-
New Zealand White rabbits
-
Anesthetic agent
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
This compound
-
Triphenyltetrazolium chloride (TTC) stain
-
Equipment for monitoring ECG and hemodynamics
Procedure:
-
Anesthetize and ventilate the rabbit.
-
Perform a left thoracotomy to expose the heart.
-
Ligate a major coronary artery (e.g., the left anterior descending artery) for a specific duration (e.g., 30-60 minutes) to induce ischemia.
-
Administer this compound or vehicle before, during, or after the ischemic period.
-
Release the ligature to allow for reperfusion.
-
Monitor ECG and hemodynamic parameters throughout the procedure.
-
After a set reperfusion period (e.g., 2-3 hours or longer for chronic studies), euthanize the animal and excise the heart.
-
Slice the ventricles and incubate with TTC stain to differentiate between infarcted (pale) and viable (red) tissue.
-
Quantify the infarct size as a percentage of the area at risk or the total ventricular area.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating a potential ECE inhibitor like this compound.
Caption: A generalized experimental workflow for the preclinical development of an ECE inhibitor.
References
- 1. A rapid and versatile method for screening endothelin converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Long-Term Follow-Up of an Experimental Model of Myocardial Infarction in Rabbits | MDPI [mdpi.com]
- 3. Model of Ischemia and Reperfusion Injury in Rabbits [jove.com]
- 4. Development of a new model for acute myocardial infarction in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a new model for acute myocardial infarction in rabbits [jstage.jst.go.jp]
- 6. Peptide-based assay for the identification of endothelin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on SM-19712: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
SM-19712 is a novel, potent, and selective nonpeptidic inhibitor of Endothelin-Converting Enzyme (ECE).[1] ECE is a key metalloprotease in the endothelin (ET) signaling pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (big ET-1), to the highly potent vasoconstrictor and pro-inflammatory peptide, endothelin-1 (ET-1). Preliminary studies have investigated the pharmacological profile of SM-19712 and its therapeutic potential in ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the core findings from these preliminary studies.
Mechanism of Action
SM-19712 exerts its pharmacological effect by specifically inhibiting the activity of Endothelin-Converting Enzyme. This inhibition reduces the production of mature ET-1, a key mediator in various pathological processes including vasoconstriction, inflammation, and cell proliferation.
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo preliminary studies on SM-19712.
Table 1: In Vitro Inhibitory Activity of SM-19712
| Target Enzyme/Process | System | IC50 Value | Reference |
| Endothelin Converting Enzyme (ECE) | Solubilized from rat lung microsomes | 42 nM | [1] |
| Endogenous conversion of big ET-1 to ET-1 | Cultured porcine aortic endothelial cells | 31 µM | [1] |
Note: While the abstract mentions that SM-19712 had no effect on other metalloproteases like neutral endopeptidase 24.11 and angiotensin-converting enzyme at concentrations of 10-100 µM, specific IC50 values for these enzymes were not provided.[1]
Table 2: In Vivo Efficacy of SM-19712 in a Rat Model of Ischemic Acute Renal Failure
| Treatment Group | Dose (mg/kg, i.v.) | Serum Creatinine | Blood Urea Nitrogen (BUN) | Renal ET-1 Content |
| Sham | - | Data not available | Data not available | Data not available |
| Vehicle Control (ARF) | - | Data not available | Data not available | Significantly increased at 6h post-reperfusion |
| SM-19712 | 3 | Dose-dependent attenuation | Dose-dependent attenuation | Data not available |
| SM-19712 | 10 | Dose-dependent attenuation | Dose-dependent attenuation | Data not available |
| SM-19712 | 30 | Dose-dependent attenuation | Dose-dependent attenuation | Completely suppressed elevation |
Note: The primary literature abstracts report a dose-dependent attenuation of renal dysfunction and a complete suppression of the rise in renal ET-1 content at the highest dose, but do not provide specific mean values and standard deviations for these parameters.
Experimental Protocols
In Vivo Model of Ischemic Acute Renal Failure in Rats
This protocol describes the induction of ischemic acute renal failure (ARF) in rats, a model used to evaluate the protective effects of SM-19712.
1. Animal Preparation:
-
Male Sprague-Dawley rats are used.
-
Two weeks prior to the induction of ischemia, a contralateral nephrectomy (surgical removal of the right kidney) is performed to ensure that the measured renal function is solely from the kidney subjected to ischemia.
2. Induction of Ischemia-Reperfusion Injury:
-
Rats are anesthetized.
-
A midline abdominal incision is made to expose the left kidney.
-
The left renal artery and vein are carefully isolated.
-
A non-traumatic vascular clamp is applied to occlude both the renal artery and vein for a period of 45 minutes.
-
After 45 minutes of ischemia, the clamp is removed to allow reperfusion of the kidney.
-
The abdominal incision is closed in layers.
3. Drug Administration:
-
SM-19712 is administered as an intravenous bolus injection at doses of 3, 10, or 30 mg/kg.
-
The administration is performed prior to the occlusion of the renal artery and vein.
4. Post-Operative Monitoring and Sample Collection:
-
Animals are allowed to recover from anesthesia.
-
At 24 hours post-reperfusion, blood samples are collected for the measurement of serum creatinine and blood urea nitrogen (BUN) to assess renal function.
-
Kidney tissue is harvested for histopathological examination and measurement of ET-1 content.
Visualizations
Signaling Pathway of Endothelin-1 and the Action of SM-19712
Caption: Mechanism of SM-19712 action in the endothelin signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the rat model of ischemic acute renal failure.
References
SM19712: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM19712 is a small molecule inhibitor that has been instrumental in elucidating the role of the Endothelin-Converting Enzyme-1 (ECE-1) in various pathological processes, particularly in cancer progression. This technical guide provides a comprehensive overview of the target identification and validation of this compound, with a focus on its primary target, ECE-1. The document details the mechanism of action, downstream signaling effects, and the experimental methodologies employed to validate these findings. All quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the scientific basis for this compound's activity.
Introduction: The Target - Endothelin-Converting Enzyme-1 (ECE-1)
Endothelin-Converting Enzyme-1 (ECE-1) is a zinc metalloprotease that plays a crucial role in the biosynthesis of the potent vasoconstrictor and mitogen, Endothelin-1 (ET-1). ECE-1 cleaves the inactive precursor, big ET-1, to produce the biologically active ET-1 peptide. Elevated levels of ECE-1 and ET-1 are implicated in a variety of diseases, including cancer, where they contribute to tumor growth, angiogenesis, and metastasis.
There are four known isoforms of ECE-1 (ECE-1a, -1b, -1c, and -1d) which differ in their N-terminal cytoplasmic domains. The 'c' isoform, ECE-1c, has been particularly associated with cancer aggressiveness. Its stability is post-translationally regulated by phosphorylation, primarily by protein kinase CK2, which protects it from degradation and enhances its pro-invasive functions.
Target Identification: Unveiling the Molecular Target of this compound
While the precise initial discovery and target deconvolution of this compound are not extensively detailed in publicly available literature, the most probable method for identifying its primary target, ECE-1, would be through affinity-based proteomics.
Hypothetical Target Identification Workflow: Affinity Chromatography
A common and effective method for identifying the molecular target of a small molecule inhibitor is affinity chromatography coupled with mass spectrometry. This process involves chemically modifying the inhibitor to allow its immobilization on a solid support (e.g., beads) while retaining its biological activity. This "bait" is then used to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.
The Potent Endothelin-Converting Enzyme Inhibitor SM19712: A Deep Dive into its Impact on Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM19712, chemically identified as {4−chloro−N−[[(4−cyano−3−methyl−1−phenyl−1H−pyrazol−5−yl)amino]carbonyl] benzenesulfonamide, monosodium salt}, is a novel, potent, and selective nonpeptidic inhibitor of Endothelin-Converting Enzyme (ECE).[1] ECE is a critical zinc metalloprotease responsible for the conversion of the inactive precursor big endothelin-1 (big ET-1) into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting this key enzymatic step, this compound effectively modulates the endothelin system, which plays a significant role in various physiological and pathophysiological processes, including vasoconstriction, blood pressure regulation, and cell proliferation. This technical guide provides an in-depth analysis of the potential biological pathways affected by this compound, with a particular focus on its therapeutic implications in ischemic acute renal failure.
Core Mechanism of Action: Inhibition of Endothelin-Converting Enzyme
The primary mechanism of action of this compound is the selective inhibition of Endothelin-Converting Enzyme (ECE).[1] ECE is responsible for the proteolytic cleavage of big ET-1 to the biologically active ET-1.[2] ET-1 then exerts its effects by binding to two main G protein-coupled receptors: the endothelin A (ET-A) receptor and the endothelin B (ET-B) receptor.
The ET-A receptor is predominantly found on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[2] The ET-B receptor is located on endothelial cells and smooth muscle cells. Its activation on endothelial cells leads to the release of vasodilators like nitric oxide (NO) and prostacyclin, promoting vasodilation. However, ET-B receptors on smooth muscle cells also contribute to vasoconstriction.
By inhibiting ECE, this compound reduces the production of ET-1, thereby attenuating the downstream signaling cascades initiated by ET-1 binding to its receptors. This leads to a reduction in vasoconstriction and cellular proliferation, highlighting its potential in conditions characterized by elevated ET-1 levels.
Affected Biological Pathway: The Endothelin Signaling Cascade
The endothelin signaling pathway is a crucial regulator of vascular tone and cellular growth. The inhibition of ECE by this compound directly interferes with this pathway at a critical activation step.
Therapeutic Indication: Ischemic Acute Renal Failure
Research has demonstrated the protective effect of this compound in a rat model of ischemic acute renal failure (ARF).[3] Ischemia and reperfusion of the kidney lead to a significant increase in renal ET-1 content, which contributes to the development of renal injury.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on renal function and ET-1 levels in a rat model of ischemic ARF. It is important to note that while the abstracts of the primary studies indicate these dose-dependent effects, the specific quantitative values (mean ± SEM/SD) were not available in the publicly accessible literature. The tables are structured based on the reported findings.
Table 1: Effect of this compound on Renal Function Parameters 24 Hours Post-Ischemia/Reperfusion
| Treatment Group | Dose (mg/kg, i.v.) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Sham | - | Data not available | Data not available |
| Ischemia/Reperfusion (Control) | - | Markedly increased | Markedly increased |
| This compound | 3 | Attenuated increase | Attenuated increase |
| This compound | 10 | Dose-dependently attenuated increase | Dose-dependently attenuated increase |
| This compound | 30 | Dose-dependently attenuated increase | Dose-dependently attenuated increase |
| Phosphoramidon | 10 | Less potent attenuation than this compound | Less potent attenuation than this compound |
Table 2: Effect of this compound on Renal Endothelin-1 (ET-1) Content Post-Ischemia/Reperfusion
| Treatment Group | Dose (mg/kg, i.v.) | Renal ET-1 Content (pg/g tissue) |
| Sham | - | Baseline level |
| Ischemia/Reperfusion (Control) | - | Significantly increased (peak at 6h) |
| This compound (higher dose) | 30 | Completely suppressed elevation |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on ischemic acute renal failure.
Ischemic Acute Renal Failure (ARF) Model in Rats
Objective: To induce a reproducible model of ischemic acute renal failure in rats to evaluate the protective effects of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Initial Surgery (Contralateral Nephrectomy): Two weeks prior to the induction of ischemia, a contralateral nephrectomy (removal of the right kidney) is performed to ensure that the measured renal function is solely from the kidney subjected to ischemia.
-
Induction of Ischemia:
-
Animals are anesthetized.
-
A midline abdominal incision is made to expose the left kidney.
-
The left renal artery and vein are occluded for 45 minutes using a non-traumatic vascular clamp.
-
-
Reperfusion: After 45 minutes of occlusion, the vascular clamp is removed to allow for reperfusion of the kidney.
-
Drug Administration: this compound (at doses of 3, 10, and 30 mg/kg) or the vehicle is administered as an intravenous bolus injection prior to the occlusion of the renal artery and vein.
-
Post-Operative Care: The abdominal incision is closed, and the animals are allowed to recover.
Measurement of Renal Function
Objective: To quantitatively assess the degree of renal dysfunction following ischemia/reperfusion and the protective effect of this compound.
Methodology:
-
Blood Sampling: At 24 hours after reperfusion, blood samples are collected from the animals.
-
Serum Creatinine and Blood Urea Nitrogen (BUN) Analysis:
-
Blood samples are centrifuged to separate the serum.
-
Serum creatinine and BUN levels are measured using standard automated biochemical analyzers. These parameters are key indicators of glomerular filtration rate and overall renal function.
-
Quantification of Renal Endothelin-1 (ET-1) Content
Objective: To measure the levels of ET-1 in the kidney tissue to confirm the mechanism of injury and the effect of this compound.
Methodology:
-
Tissue Harvesting: At various time points after reperfusion (e.g., 6 hours, where the peak ET-1 level was observed), animals are euthanized, and the kidneys are harvested.
-
Tissue Homogenization: The kidney tissue is homogenized in an appropriate buffer to extract proteins, including ET-1.
-
ET-1 Immunoassay:
-
The concentration of ET-1 in the kidney homogenates is quantified using a specific and sensitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit for ET-1.
-
The results are typically expressed as picograms of ET-1 per gram of tissue.
-
Experimental Workflow Visualization
The logical flow of the key experimental procedures can be visualized as follows:
References
SM19712: A Review of Its Preclinical Profile and Inferred Safety Considerations
Disclaimer: This document summarizes the publicly available preclinical information on SM19712. A comprehensive safety and toxicity profile, including quantitative data from dedicated toxicology studies (e.g., LD50, NOAEL), is not available in the public domain. The information presented herein is intended for research and drug development professionals and should not be interpreted as a complete safety assessment.
Introduction
This compound is a potent, nonpeptidic inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a key zinc metalloendopeptidase responsible for the final step in the biosynthesis of the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By blocking the conversion of the inactive precursor, big ET-1, to the active ET-1 peptide, this compound has been investigated in various preclinical models as a modulator of the endothelin signaling pathway. This pathway is implicated in a range of physiological and pathological processes, including vasoconstriction, cell proliferation, and inflammation, making it a target of interest in oncology and inflammatory diseases.
Mechanism of Action: Inhibition of the Endothelin-1 Signaling Pathway
This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of ECE-1. This action reduces the bioavailability of mature ET-1, thereby attenuating its downstream signaling through the endothelin receptors, ETA and ETB. The canonical ET-1 signaling pathway plays a crucial role in various cellular processes.
Preclinical Efficacy and In Vivo Studies
This compound has been evaluated in several preclinical models, primarily focusing on its efficacy in cancer and inflammatory conditions. The doses used in these studies provide some indication of the levels at which biological effects are observed, although these are not formal toxicology studies.
Gallbladder Cancer Models
In in vitro studies using gallbladder cancer (GBC) cell lines (NOZ and CAVE1), this compound was shown to reduce extracellular ET-1 levels, decrease cell migration, and affect colony formation.[1] The concentrations used were 5 µM in NOZ cells and 20 µM in CAVE1 cells.[1] These studies suggest that by inhibiting ECE-1, this compound can modulate the aggressive phenotype of GBC cells.
Colitis Models
In a mouse model of dextran sodium sulfate (DSS)-induced colitis, daily administration of this compound was investigated. The study found that this compound could inhibit the DSS-induced increase in ET-1 immunostaining in the colon.
Acute Renal Failure Models
A study in a rat model of ischemic acute renal failure demonstrated a protective effect of this compound. Intravenous bolus injections of this compound at doses of 3, 10, and 30 mg/kg prior to the ischemic event dose-dependently attenuated renal dysfunction and tissue damage. The highest dose (30 mg/kg) was noted to completely suppress the elevation of ET-1 content in the kidney. No overt signs of toxicity were reported in the context of this efficacy study.
Safety and Toxicity Profile: Current Gaps in Knowledge
A thorough review of publicly available literature reveals a lack of dedicated preclinical safety and toxicology studies for this compound. Consequently, critical safety parameters have not been established.
Table 1: Summary of Available Preclinical Data for this compound
| Parameter | Data | Source |
| Acute Toxicity (e.g., LD50) | Not Available | - |
| Repeat-Dose Toxicity | Not Available | - |
| Safety Pharmacology | Not Available | - |
| Genotoxicity | Not Available | - |
| Carcinogenicity | Not Available | - |
| Reproductive Toxicology | Not Available | - |
While some in vivo studies in mice have mentioned a lack of significant changes in weight or noticeable toxic effects, these observations are ancillary to the primary efficacy endpoints and do not constitute a formal safety assessment.
Experimental Protocols: A Generalized Approach
Due to the absence of specific published toxicology protocols for this compound, a generalized workflow for preclinical safety assessment is provided below for illustrative purposes. The actual execution of these studies would require detailed, compound-specific protocols.
Conclusion
This compound is a specific inhibitor of ECE-1 with demonstrated activity in preclinical models of cancer and inflammation. Its mechanism of action, through the inhibition of ET-1 production, is well-understood. However, there is a significant lack of publicly available data regarding its safety and toxicity profile. While efficacy studies in animal models have not reported overt toxicity at the doses tested, these studies are not a substitute for formal, guideline-compliant toxicology and safety pharmacology assessments. A comprehensive understanding of the safety of this compound would require dedicated studies to determine key parameters such as the maximum tolerated dose, target organ toxicities, and potential long-term effects. Without such data, a complete risk-benefit assessment for potential clinical development remains speculative. Further investigation into the safety and toxicology of this compound is warranted to define its therapeutic potential.
References
Early Research Findings on SM-19712: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-19712 is a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1).[1][2][3] ECE-1 is a key enzyme in the endothelin (ET) system, responsible for the conversion of the inactive precursor big Endothelin-1 (big ET-1) to the biologically active vasoconstrictor peptide Endothelin-1 (ET-1).[1][2][4] Early preclinical research has explored the therapeutic potential of SM-19712 in various disease models, primarily focusing on its ability to modulate the ET-1 pathway and its downstream effects on cellular processes such as proliferation, migration, invasion, and angiogenesis. This document provides a comprehensive summary of the initial research findings, including quantitative data, experimental methodologies, and visual representations of the implicated signaling pathways and workflows.
Core Mechanism of Action
SM-19712 exerts its biological effects by inhibiting the enzymatic activity of ECE-1.[1][2][3] This inhibition leads to a reduction in the production of mature ET-1.[1][3] The downstream consequences of reduced ET-1 levels are central to the therapeutic rationale for SM-19712. In several cancer models, this reduction in ET-1 has been shown to impair tumor aggressiveness.[1][5] Furthermore, research suggests that ECE-1 may have roles independent of ET-1 production, such as regulating the endosomal sorting of G-protein coupled receptors like the calcitonin receptor-like receptor (CLR), a process that can be influenced by SM-19712.[6]
Preclinical Data Summary
In Vitro Studies: Gallbladder Cancer (GBC)
Initial in vitro studies utilizing gallbladder cancer (GBC) cell lines have demonstrated the potential of SM-19712 to mitigate cancer cell aggressiveness.[1][5] Treatment with SM-19712 led to a significant reduction in extracellular ET-1 levels.[1] This was associated with decreased nuclear localization of β-catenin and a subsequent reduction in the expression of its target genes implicated in cell cycle progression and angiogenesis, such as CCND1 and VEGFA, as well as the anti-apoptotic gene BIRC5.[1] Moreover, SM-19712 treatment resulted in a decrease in the expression of epithelial-mesenchymal transition (EMT) and stemness markers, including Vimentin and CD44.[1][5] Functionally, these molecular changes translated to an impaired ability of GBC cells to migrate and form colonies.[1][5]
| Parameter | Cell Line(s) | Treatment Concentration | Observed Effect | Reference |
| Extracellular ET-1 Levels | GBC cell lines (NOZ, CAVE1) | 5 µM (NOZ), 20 µM (CAVE1) | Significantly reduced | [1] |
| Nuclear β-catenin | GBC cell lines | Not specified | Decreased localization | [1] |
| CCND1 Expression | GBC cell lines | Not specified | Reduced | [1] |
| VEGFA Expression | GBC cell lines | Not specified | Reduced | [1] |
| BIRC5 Expression | GBC cell lines | Not specified | Reduced | [1] |
| CD44 Expression | GBC cell lines | Not specified | Decreased | [1] |
| Vimentin Expression | GBC cell lines | Not specified | Decreased | [1] |
| Cell Migration | GBC cell lines | Not specified | Reduced | [1][5] |
| Colony Formation | GBC cell lines | Not specified | Reduced | [1][5] |
In Vivo Studies: Dextran Sodium Sulfate (DSS)-Induced Colitis
In a mouse model of dextran sodium sulfate (DSS)-induced colitis, administration of SM-19712 demonstrated protective effects.[7] Treatment with SM-19712 at a dose of 15 mg/kg/day significantly inhibited the DSS-induced increase in ET-1 and PECAM-1 immunostaining in the colon, suggesting a reduction in inflammation and angiogenesis.[7] This was accompanied by a significant attenuation of histological injury and inflammation scores.[7] Clinically, SM-19712 treatment led to a significant decrease in the disease activity index, which includes parameters such as loose stools, fecal blood, and weight loss.[7]
| Parameter | Animal Model | Treatment Dose | Observed Effect | Reference |
| ET-1 Immunostaining | DSS-induced colitis mice | 15 mg/kg/day | Significantly inhibited increase | [7] |
| PECAM-1 Immunostaining | DSS-induced colitis mice | 15 mg/kg/day | Partially inhibited increase (~40%) | [7] |
| Histological Injury & Inflammation | DSS-induced colitis mice | 15 mg/kg/day | Significantly attenuated (~40%) | [7] |
| Disease Activity Index | DSS-induced colitis mice | 15 mg/kg/day | Significantly decreased | [7] |
| Weight Loss | DSS-induced colitis mice | 15 mg/kg/day | Statistically significant improvement | [7] |
Experimental Protocols
In Vitro Gallbladder Cancer Cell Studies
-
Cell Lines: Human gallbladder cancer cell lines, such as NOZ and CAVE1, were utilized.[1]
-
Treatment: Cells were treated with SM-19712 at concentrations of 5 µM or 20 µM for 24 hours.[1]
-
ET-1 Quantification: Extracellular ET-1 levels in the culture medium were quantified using an enzyme-linked immunosorbent assay (ELISA).[1]
-
Western Blotting: Nuclear and cytoplasmic protein extracts were subjected to Western blot analysis to assess the levels of β-catenin.[5]
-
Gene Expression Analysis: Transcript levels of target genes such as CCND1, VEGFA, BIRC5, CD44, and Vimentin were quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[1]
-
Functional Assays:
In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Studies
-
Animal Model: Colitis was induced in mice by administering DSS in their drinking water.[7]
-
Treatment: Mice were administered SM-19712 at a dose of 15 mg/kg/day.[7]
-
Immunohistochemistry: Colon tissues were processed for immunohistochemical staining to detect ET-1 and PECAM-1.[7]
-
Histological Analysis: Colon sections were stained with hematoxylin and eosin (H&E) and scored for injury and inflammation in a blinded manner.[7]
-
Disease Activity Index (DAI): Clinical symptoms were monitored daily and scored based on stool consistency, presence of fecal blood, and weight loss.[7]
-
Myeloperoxidase (MPO) Activity Assay: Tissue MPO activity, an indicator of neutrophil infiltration, was measured using a colorimetric assay.[7]
Visualizing the Molecular Impact of SM-19712
Signaling Pathway of SM-19712 in Gallbladder Cancer
Caption: Mechanism of SM-19712 in reducing gallbladder cancer cell aggressiveness.
Experimental Workflow for In Vivo Colitis Model
Caption: Workflow for evaluating SM-19712 in a DSS-induced colitis mouse model.
Conclusion
Early research findings position SM-19712 as a promising therapeutic agent, primarily through its targeted inhibition of ECE-1 and subsequent modulation of the endothelin-1 pathway. The preclinical data gathered from in vitro cancer models and in vivo inflammation models provide a solid foundation for its potential utility in oncology and inflammatory diseases. The observed effects on reducing cancer cell aggressiveness and mitigating colitis severity highlight the importance of the ET-1 axis in these pathologies. Further investigation, including more extensive preclinical and eventual clinical trials, will be crucial to fully elucidate the therapeutic profile and clinical applicability of SM-19712.
References
- 1. Decreased Endothelin-1 bioavailability impairs aggressiveness of gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Endothelin-converting enzyme-1 regulates endosomal sorting of calcitonin receptor-like receptor and β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the endothelin converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling SM-19712: A Novel and Potent Endothelin Converting Enzyme Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SM-19712 is a novel, potent, and selective non-peptidic inhibitor of Endothelin Converting Enzyme (ECE), a key enzyme in the biosynthesis of the potent vasoconstrictor Endothelin-1 (ET-1). This document provides a comprehensive technical overview of SM-19712, detailing its mechanism of action, its novelty within its class, and the experimental data supporting its efficacy, particularly in the context of ischemic acute renal failure. This guide is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed experimental protocols and a clear visualization of the underlying biological pathways.
Introduction: The Role of Endothelin-1 in Pathophysiology
Endothelin-1 (ET-1) is a 21-amino acid peptide that plays a crucial role in vasoconstriction and has been implicated in the pathophysiology of various cardiovascular and renal diseases.[1][2][3] The production of mature ET-1 is dependent on the enzymatic cleavage of its precursor, big Endothelin-1 (big ET-1), by Endothelin Converting Enzyme (ECE). In conditions such as renal ischemia-reperfusion injury, there is a significant upregulation of ET-1 and its receptor, ETA, leading to inflammation and tissue damage.[1][4] Therefore, the inhibition of ECE presents a promising therapeutic strategy for mitigating the detrimental effects of excessive ET-1.
SM-19712: A Novel ECE Inhibitor
SM-19712, with the chemical formula C18H13ClN5NaO3S · xH2O and CAS number 194542-56-8, is a structurally novel, non-peptide inhibitor of ECE.[5][6] Its non-peptidic nature offers potential advantages in terms of oral bioavailability and metabolic stability compared to earlier peptide-based inhibitors.
Mechanism of Action
SM-19712 exerts its therapeutic effect by selectively inhibiting the activity of Endothelin Converting Enzyme. By blocking ECE, SM-19712 prevents the conversion of the inactive precursor, big ET-1, into the biologically active ET-1. This reduction in ET-1 levels leads to a decrease in vasoconstriction and inflammation, thereby protecting tissues from ischemic damage.
Quantitative Data: Potency and Selectivity
The novelty of SM-19712 lies in its high potency and selectivity for ECE compared to other metalloprotease inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for SM-19712 and other relevant ECE inhibitors. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 Value | Reference |
| SM-19712 | ECE (rat lung microsomes) | 42 nM | [5] |
| SM-19712 | ECE (porcine aortic endothelial cells) | 31 µM | [5] |
| Phosphoramidon | ECE | 3.5 µM | [2] |
| Phosphoramidon | NEP | 34 nM | [2] |
| Phosphoramidon | ACE | 78 µM | [2] |
| CGS 26303 | ECE | 1.1 µM | [5] |
| CGS 26303 | NEP | 0.9 nM | [5] |
As the data indicates, SM-19712 demonstrates potent inhibition of ECE. Notably, at concentrations of 10-100 µM, SM-19712 showed no inhibitory effect on other metalloproteases such as neutral endopeptidase 24.11 (NEP) and angiotensin-converting enzyme (ACE), highlighting its high selectivity.[5]
Experimental Protocols
The following sections detail the key experimental methodologies used to evaluate the efficacy of SM-19712 in a rat model of ischemic acute renal failure.
Animal Model of Ischemic Acute Renal Failure
A well-established rat model of ischemic acute renal failure was utilized to assess the protective effects of SM-19712.
-
Animal Strain: Male Wistar rats.
-
Procedure:
-
Drug Administration: SM-19712 is administered as an intravenous bolus injection at doses of 3, 10, and 30 mg/kg prior to the occlusion of the renal artery and vein.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The peptidase inhibitor CGS-26303 increases endothelin converting enzyme-1 expression in endothelial cells through accumulation of big endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. researchgate.net [researchgate.net]
- 6. SM-19712 hydrate ≥98% (HPLC) | 194542-56-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SM19712 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM19712 is a potent and selective nonpeptidic inhibitor of Endothelin-Converting Enzyme (ECE), a key metalloprotease in the endothelin signaling pathway. By blocking the conversion of the inactive precursor Big Endothelin-1 (Big ET-1) to the highly potent vasoconstrictor and mitogen Endothelin-1 (ET-1), this compound serves as a valuable tool for investigating the physiological and pathological roles of the endothelin system. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its inhibitory activity and downstream cellular effects.
Mechanism of Action
Endothelin-1 is synthesized from its precursor, preproendothelin-1, which is cleaved to proendothelin-1 and subsequently to Big ET-1. The final and rate-limiting step is the conversion of Big ET-1 to the active ET-1 peptide by ECE. This compound specifically inhibits this conversion. The resulting decrease in ET-1 bioavailability can modulate a variety of cellular processes, including proliferation, migration, and invasion, particularly in cell types where the endothelin system is active, such as endothelial and cancer cells. A recent study has shown that inhibition of ECE1 by this compound can reduce the aggressiveness of gallbladder cancer cells[1].
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in both enzymatic and cell-based assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | System | Reference |
| IC50 | 42 nM | ECE from rat lung microsomes | --INVALID-LINK-- |
| IC50 | 31 µM | Endogenous conversion of Big ET-1 to ET-1 in cultured porcine aortic endothelial cells | --INVALID-LINK-- |
| Effective Concentration | 10 µmol·L⁻¹ | Inhibition of re-sensitization of SP-induced Ca²⁺ signals in Human Microvascular Endothelial Cells (HMEC-1) | [2] |
Signaling Pathway Diagram
The following diagram illustrates the Endothelin signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for the Use of SM19712 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SM19712, a potent endothelin-converting enzyme (ECE) inhibitor, in various animal models. This document outlines the mechanism of action, experimental protocols, and available data to facilitate the design and execution of preclinical studies.
Introduction to this compound
This compound is a nonpeptidic, selective inhibitor of endothelin-converting enzyme (ECE), the enzyme responsible for the conversion of big endothelin-1 (big ET-1) to the biologically active vasoconstrictor, endothelin-1 (ET-1). By blocking this crucial step, this compound effectively reduces the levels of ET-1, a key mediator in various physiological and pathological processes, including vasoconstriction, inflammation, and cell proliferation. Its inhibitory action on ET-1 production makes it a valuable tool for investigating the role of the endothelin system in a range of diseases and a potential therapeutic agent.
Mechanism of Action: The Endothelin Signaling Pathway
This compound's primary mechanism of action is the inhibition of ECE. The endothelin signaling pathway plays a critical role in vascular homeostasis and is implicated in the pathophysiology of several diseases.
Caption: Endothelin-1 synthesis and signaling pathway with the inhibitory action of this compound.
Applications in Animal Models
This compound has been successfully employed in preclinical studies to investigate its therapeutic potential in inflammatory and ischemic conditions.
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD). This compound has been shown to ameliorate the severity of colitis in this model.[1]
Experimental Workflow:
Caption: Experimental workflow for the DSS-induced colitis model in mice.
Ischemic Acute Renal Failure in Rats
This model is used to study the mechanisms of kidney injury due to ischemia-reperfusion. This compound has demonstrated protective effects in this model.[2][3]
Experimental Workflow:
Caption: Experimental workflow for the ischemic acute renal failure model in rats.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in the described animal models.
Table 1: Efficacy of this compound in DSS-Induced Colitis in Mice
| Parameter | Control (DSS only) | This compound (15 mg/kg/day) + DSS | p-value | Reference |
| Weight Loss (Day 5) | ~20% | ~15% | <0.01 | [1] |
| Weight Loss (Day 6) | ~25% | ~20% | <0.05 | [1] |
| Disease Activity Index | Significantly higher | Significantly lower | Not specified | [1] |
| Histologic Signs of Injury | Severe | Attenuated | Not specified | [1] |
| Loose Stools & Fecal Blood | Present | Attenuated | Not specified | [1] |
| MPO Activity | Increased | Not significantly decreased | Not significant | [1] |
| Colon Shortening | Significant | Not significantly decreased | Not significant | [1] |
Table 2: Efficacy of this compound in Ischemic Acute Renal Failure in Rats
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) | Reference |
| Renal Dysfunction | Marked decrease | Dose-dependent attenuation | Dose-dependent attenuation | Dose-dependent attenuation | [2][3] |
| Tubular Necrosis | Severe | Dose-dependent attenuation | Dose-dependent attenuation | Dose-dependent attenuation | [2][3] |
| Proteinaceous Casts | Severe | Dose-dependent attenuation | Dose-dependent attenuation | Dose-dependent attenuation | [2][3] |
| Medullary Congestion | Severe | Dose-dependent attenuation | Dose-dependent attenuation | Dose-dependent attenuation | [2][3] |
| Renal Endothelin-1 Content | Significantly increased | - | - | Completely suppressed | [2][3] |
Experimental Protocols
Formulation and Administration of this compound
Solubility:
-
DMSO: ≥20 mg/mL
-
Water: ~28 mg/mL
Preparation for Oral Administration in Drinking Water (Mice):
-
Calculate the total daily dose required for the number of mice in the treatment group (e.g., 15 mg/kg/day).
-
Estimate the average daily water consumption per mouse.
-
Dissolve the calculated amount of this compound in the total volume of drinking water to be provided to the cage.
-
Ensure the solution is thoroughly mixed.
-
Provide the medicated water ad libitum.
-
Prepare fresh medicated water regularly, considering the stability of the compound in solution.
Preparation for Intravenous Bolus Injection (Rats):
-
Based on the desired dose (e.g., 3, 10, or 30 mg/kg) and the weight of the rat, calculate the amount of this compound needed.
-
Dissolve the this compound in a sterile, physiologically compatible vehicle such as sterile saline or phosphate-buffered saline (PBS).
-
Ensure the final volume for injection is appropriate for the size of the rat and the route of administration.
-
Filter-sterilize the solution before injection.
Protocol for DSS-Induced Colitis in Mice
Animals: C57BL/6 mice are commonly used.
Induction of Colitis:
-
Provide 5% (w/v) dextran sodium sulfate (DSS; molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days.
Treatment:
-
On the same day as DSS administration begins, provide the treatment group with drinking water containing this compound at a concentration calculated to deliver the target dose (e.g., 15 mg/kg/day).
Monitoring and Endpoints:
-
Monitor the mice daily for body weight, stool consistency, and the presence of fecal blood.
-
At the end of the study, euthanize the mice and collect the colon.
-
Measure the length of the colon.
-
Fix a portion of the colon in formalin for histological analysis (e.g., H&E staining) to assess tissue damage and inflammation.
-
Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Additional endpoints can include measuring cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colonic tissue homogenates.
Protocol for Ischemic Acute Renal Failure in Rats
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Perform a midline abdominal incision to expose the kidneys.
-
Occlude the left renal artery and vein with a non-traumatic vascular clamp for a defined period (e.g., 45 minutes). In some models, a contralateral nephrectomy is performed prior to the ischemia-reperfusion injury.
Treatment:
-
Prior to the occlusion of the renal vessels, administer a single intravenous bolus injection of this compound (e.g., 3, 10, or 30 mg/kg) or vehicle control.
Reperfusion and Analysis:
-
After the ischemic period, remove the clamp to allow reperfusion.
-
Suture the abdominal incision.
-
Allow the animal to recover for 24 hours.
-
After 24 hours, collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.
-
Euthanize the rat and harvest the kidneys for histopathological examination (e.g., H&E staining) to assess the degree of tubular necrosis, cast formation, and congestion.
Pharmacokinetics and Toxicology
Pharmacokinetics:
-
Non-peptidic ECE inhibitors are generally designed for good oral bioavailability.
-
The pharmacokinetic profile, including half-life, clearance, and volume of distribution, will determine the optimal dosing regimen.
-
Researchers should consider conducting pilot pharmacokinetic studies in their specific animal model to determine these parameters for this compound.
Toxicology:
-
The primary toxicological concern for ECE inhibitors would likely be related to their pharmacological activity, such as hypotension due to excessive vasodilation.
-
General toxicology studies in rodents for other enzyme inhibitors have established oral LD50 values and identified potential target organs for toxicity.[4][5] For instance, for some angiotensin-converting enzyme inhibitors, acute toxicity signs in rodents included salivation, hypoactivity, ataxia, prostration, and convulsions.[4]
-
It is recommended to conduct dose-range-finding studies to determine the maximum tolerated dose (MTD) of this compound in the chosen animal model and to monitor for any adverse effects during the study.
Conclusion
This compound is a valuable research tool for investigating the role of the endothelin system in various disease models. The provided application notes and protocols offer a starting point for researchers to design and conduct their own in vivo studies. It is crucial to adapt these protocols to the specific experimental conditions and to conduct appropriate pilot studies to determine optimal dosing and to monitor for any potential adverse effects. Further research is warranted to fully characterize the pharmacokinetic and toxicological profile of this compound to support its potential development as a therapeutic agent.
References
- 1. Effects of the endothelin converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of SM-19712, a Novel and Potent Endothelin Converting Enzyme Inhibitor, on Ischemic Acute Renal Failure in Rats [jstage.jst.go.jp]
- 3. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and subchronic toxicity of a nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute, subchronic and chronic toxicity of the new angiotensin converting enzyme inhibitor ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SM-19712: An Endothelin-Converting Enzyme Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SM-19712, chemically identified as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt, is a potent and selective nonpeptidic inhibitor of Endothelin-Converting Enzyme (ECE).[1] ECE is a key metalloprotease in the biosynthesis of endothelin-1 (ET-1), a potent vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular and renal diseases.[2][3] By inhibiting ECE, SM-19712 effectively blocks the conversion of the inactive precursor, big endothelin-1 (big ET-1), to the biologically active ET-1. These application notes provide a summary of the available preclinical data and outline representative protocols for the investigation of SM-19712 in both in vitro and in vivo research settings.
Physicochemical Properties
| Property | Value |
| Chemical Name | 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt |
| Molecular Formula | C18H14ClN6O3S · Na |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous solutions |
Data Presentation
In Vitro ECE Inhibition
The inhibitory activity of SM-19712 on ECE and its selectivity over other metalloproteases are summarized below.
| Enzyme | Source | IC50 (nM) |
| Endothelin-Converting Enzyme (ECE) | Rat Lung Microsomes | 42 |
| Neutral Endopeptidase 24.11 | - | No effect at 10-100 µM |
| Angiotensin-Converting Enzyme | - | No effect at 10-100 µM |
Table 1: In vitro inhibitory activity of SM-19712.
In Vitro Inhibition of Big ET-1 Conversion
The ability of SM-19712 to inhibit the endogenous conversion of big ET-1 to ET-1 in a cellular context is detailed below.
| Cell Line | Big ET-1 Conversion Inhibition (IC50) |
| Porcine Aortic Endothelial Cells | 31 µM |
Table 2: Inhibition of big ET-1 conversion in cultured cells by SM-19712.
In Vivo Efficacy in a Rat Model of Ischemic Acute Renal Failure
The protective effects of SM-19712 in a rat model of ischemia/reperfusion-induced acute renal failure are presented below.
| Administration Route | Dosage (mg/kg) | Outcome |
| Intravenous Bolus | 3 | Dose-dependent attenuation of renal dysfunction |
| Intravenous Bolus | 10 | Dose-dependent attenuation of renal dysfunction and tissue damage |
| Intravenous Bolus | 30 | Complete suppression of ischemia/reperfusion-induced increase in renal ET-1 content |
Table 3: In vivo efficacy of SM-19712 in a rat model of acute renal failure.[1][4]
Signaling Pathway
The endothelin signaling pathway is initiated by the cleavage of prepro-endothelin to big endothelin, which is then converted to active endothelin by Endothelin-Converting Enzyme (ECE).[5][6] Endothelin then binds to its receptors (ET-A and ET-B) on target cells, activating downstream signaling cascades that mediate various physiological effects, including vasoconstriction.[2] SM-19712 acts by inhibiting ECE, thereby blocking the production of active endothelin.
Experimental Protocols
Protocol 1: In Vitro ECE Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of SM-19712 on ECE solubilized from rat lung microsomes.
Materials:
-
SM-19712
-
Solubilized ECE from rat lung microsomes
-
Big Endothelin-1 (human)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
ET-1 ELISA kit
-
Microplate reader
Procedure:
-
Prepare a stock solution of SM-19712 in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
In a 96-well microplate, add the solubilized ECE preparation to each well.
-
Add the different concentrations of SM-19712 to the wells. Include a vehicle control (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding Big ET-1 to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of ET-1 produced in each well using an ET-1 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of SM-19712 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Study of SM-19712 in a Rat Model of Ischemic Acute Renal Failure
This protocol outlines the procedure for evaluating the protective effects of SM-19712 in a rat model of ischemia/reperfusion-induced acute renal failure.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Contralateral Nephrectomy: Anesthetize the rats and perform a left contralateral nephrectomy. Allow the animals to recover for two weeks.
-
Drug Administration: On the day of the experiment, administer SM-19712 (3, 10, or 30 mg/kg) or vehicle via intravenous bolus injection.
-
Induction of Ischemia: Shortly after drug administration, induce ischemia by occluding the left renal artery and vein with a microvascular clamp for 45 minutes.
-
Reperfusion: Remove the clamp to allow reperfusion.
-
Monitoring and Sample Collection: At 24 hours post-reperfusion, collect blood samples for the measurement of serum creatinine and blood urea nitrogen (BUN). Collect urine to measure urine volume and creatinine clearance.
-
Euthanasia and Tissue Collection: Euthanize the animals and harvest the kidneys.
-
Histopathological Examination: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess renal tissue damage, including tubular necrosis, proteinaceous casts, and medullary congestion.
-
ET-1 Measurement (Optional): Homogenize a portion of the other kidney to measure ET-1 content by ELISA.
Disclaimer
The information provided in these application notes is intended for research purposes only. The protocols are provided as a guide and may require optimization for specific experimental conditions. Researchers should adhere to all applicable institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Therapeutic Effect of Endothelin-Converting Enzyme Inhibitor on Chronic Kidney Disease through the Inhibition of Endoplasmic Reticulum Stress and the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effect of SM-19712, a Novel and Potent Endothelin Converting Enzyme Inhibitor, on Ischemic Acute Renal Failure in Rats [jstage.jst.go.jp]
- 5. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
Standard Operating Procedure for SM19712 Assays: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the standard operating procedures for assays involving SM19712, a potent and selective nonpeptidic inhibitor of Endothelin-Converting Enzyme (ECE). It includes detailed protocols for in vitro enzymatic assays, quantitative data on inhibitor efficacy, and a visual representation of the associated signaling pathway and experimental workflow.
Introduction
This compound, chemically identified as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt, is a highly effective inhibitor of Endothelin-Converting Enzyme (ECE). ECE is a key metalloprotease in the biosynthesis of endothelin-1 (ET-1), the most potent vasoconstrictor known. By inhibiting ECE, this compound effectively reduces the production of mature ET-1, making it a valuable tool for studying the physiological and pathological roles of the endothelin system. This document outlines the standard procedures for utilizing this compound in experimental settings.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against ECE has been characterized in different experimental systems. The following table summarizes the key quantitative data for easy comparison.
| Parameter | Value | Experimental System | Reference |
| IC50 | 42 nM | ECE from solubilized rat lung microsomes | [1] |
| IC50 | 31 µM | Endogenous ECE in cultured porcine aortic endothelial cells | [1] |
Signaling Pathway
This compound exerts its effect by intervening in the endothelin signaling pathway at the point of ET-1 synthesis. The diagram below illustrates the mechanism of action.
Experimental Protocols
This section provides a detailed methodology for an in vitro fluorometric assay to determine the inhibitory activity of this compound on ECE-1. This protocol is adapted from commercially available ECE-1 activity assay kits.[2]
Materials and Reagents
-
This compound
-
Recombinant human ECE-1
-
ECE-1 Assay Buffer (e.g., 50 mM Tris, pH 7.4)
-
Fluorogenic ECE-1 substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 328/393 nm)
-
DMSO (for dissolving this compound and substrate)
-
Protease inhibitor cocktail (optional, for cell/tissue lysates)
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Prepare serial dilutions in ECE-1 Assay Buffer to achieve the desired final concentrations for the assay.
-
ECE-1 Enzyme Solution: Reconstitute lyophilized ECE-1 in ECE-1 Assay Buffer to a working concentration (e.g., 1 µg/mL). Keep on ice.
-
Substrate Solution: Prepare a 1 mM stock solution of the fluorogenic substrate in DMSO. Store at -20°C, protected from light. Dilute in ECE-1 Assay Buffer to a final working concentration (e.g., 10 µM) just before use.
Assay Procedure
The following workflow diagram outlines the key steps of the ECE-1 inhibition assay.
Step-by-step protocol:
-
Plate Setup:
-
Blank wells: Add ECE-1 Assay Buffer and substrate (no enzyme).
-
Control wells (0% inhibition): Add ECE-1 Assay Buffer, DMSO (vehicle control), and ECE-1 enzyme.
-
Inhibitor wells: Add ECE-1 Assay Buffer, this compound at various concentrations, and ECE-1 enzyme.
-
-
Pre-incubation: To each well (except blank), add 50 µL of ECE-1 Assay Buffer. Add 10 µL of the appropriate this compound dilution or DMSO vehicle. Finally, add 20 µL of the ECE-1 enzyme solution. The total volume should be 80 µL.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the diluted substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex/Em = 328/393 nm) in kinetic mode, taking readings every minute for 30 to 60 minutes.
Data Analysis
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The provided protocols and data offer a foundational framework for researchers working with the ECE inhibitor this compound. Adherence to these detailed procedures will facilitate the generation of reliable and reproducible results in the investigation of the endothelin system's role in health and disease.
References
SM19712: A Potent Endothelin-Converting Enzyme Inhibitor for Investigating Ischemic Acute Renal Failure
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SM19712 is a potent and selective non-peptidic inhibitor of endothelin-converting enzyme (ECE), a key enzyme in the biosynthesis of endothelin-1 (ET-1).[1][2] ET-1 is a powerful vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular and renal diseases, including ischemic acute renal failure (ARF). In preclinical models, this compound has demonstrated a protective effect against ischemia/reperfusion-induced renal injury, making it a valuable pharmacological tool for studying the role of the endothelin system in this disease.[1] These application notes provide detailed protocols for utilizing this compound in a rat model of ischemic ARF, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting ECE, which is responsible for the conversion of the inactive precursor, big ET-1, into the biologically active ET-1.[1] Elevated levels of ET-1 are observed in the kidney following ischemia and reperfusion, contributing to the sustained glomerular dysfunction characteristic of ischemic ARF.[3] By blocking the production of ET-1, this compound mitigates the detrimental vasoconstrictive and pro-inflammatory effects of ET-1 in the renal microvasculature, thereby preserving renal function and reducing tissue damage.[1]
Signaling Pathway
The signaling pathway modulated by this compound in the context of ischemic ARF is depicted below. Ischemia/reperfusion injury stimulates the production of big ET-1. ECE then converts big ET-1 to ET-1. ET-1 binds to its receptors (ET-A and ET-B) on vascular smooth muscle cells, leading to vasoconstriction and reduced renal blood flow, which exacerbates renal injury. This compound inhibits ECE, thereby preventing the formation of ET-1 and its downstream pathological effects.
Experimental Protocols
The following protocols are based on a well-established rat model of ischemic ARF.[1]
Animal Model of Ischemic Acute Renal Failure
This protocol describes the induction of ischemic ARF in rats through unilateral nephrectomy followed by contralateral renal artery and vein occlusion.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
-
Microvascular clamps
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Perform a midline abdominal incision to expose the kidneys.
-
Ligate and remove the right kidney (contralateral nephrectomy).
-
After a two-week recovery period, re-anesthetize the animal.
-
Isolate the left renal artery and vein.
-
Occlude both the left renal artery and vein with a microvascular clamp for 45 minutes.[1]
-
During the occlusion period, maintain the animal's body temperature.
-
Remove the clamp to initiate reperfusion.
-
Suture the abdominal incision.
-
Provide post-operative care, including fluid administration and analgesia.
Administration of this compound
This compound is administered as an intravenous bolus injection prior to the induction of ischemia.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intravenous injection
Procedure:
-
Prepare solutions of this compound at the desired concentrations (e.g., 3, 10, and 30 mg/kg) in the appropriate vehicle.[1]
-
Just prior to the occlusion of the renal artery and vein (Protocol 1, step 6), administer a single intravenous bolus injection of the this compound solution or vehicle (for the control group) into the tail vein.
Assessment of Renal Function and Injury
Renal function and the extent of tissue damage are assessed 24 hours after reperfusion.
Materials:
-
Blood collection tubes
-
Centrifuge
-
Reagents for measuring serum creatinine and blood urea nitrogen (BUN)
-
Formalin for tissue fixation
-
Paraffin
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin)
-
Microscope
Procedure:
-
At 24 hours post-reperfusion, collect blood samples via cardiac puncture or tail vein.
-
Centrifuge the blood to separate the serum.
-
Measure serum creatinine and BUN levels using standard biochemical assays.
-
Euthanize the animal and perfuse the kidneys with cold saline, followed by 10% neutral buffered formalin.
-
Excise the kidney and fix it in formalin for at least 24 hours.
-
Process the fixed tissue, embed in paraffin, and cut 4-µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for histopathological examination.
-
Evaluate the stained sections under a microscope for signs of renal damage, such as tubular necrosis, formation of proteinaceous casts, and medullary congestion.[1]
Experimental Workflow
The overall experimental workflow for studying the effect of this compound in a rat model of ischemic ARF is outlined below.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Renal Function in a Rat Model of Ischemic ARF
| Treatment Group | Dose (mg/kg) | n | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Sham | - | 10 | Value ± SEM | Value ± SEM |
| Vehicle | - | 10 | Value ± SEM | Value ± SEM |
| This compound | 3 | 10 | Value ± SEM | Value ± SEM |
| This compound | 10 | 10 | Value ± SEM | Value ± SEM |
| This compound | 30 | 10 | Value ± SEM | Value ± SEM |
Note: Replace "Value" with the mean experimental values and provide the standard error of the mean (SEM). Statistical significance should be indicated (e.g., with asterisks) and described in the table legend.
Table 2: Histopathological Scoring of Renal Injury
| Treatment Group | Dose (mg/kg) | n | Tubular Necrosis Score | Cast Formation Score | Medullary Congestion Score |
| Sham | - | 10 | Value ± SEM | Value ± SEM | Value ± SEM |
| Vehicle | - | 10 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | 3 | 10 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | 10 | 10 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | 30 | 10 | Value ± SEM | Value ± SEM | Value ± SEM |
Note: Histopathological scores should be based on a pre-defined scoring system (e.g., 0 = no damage, 1 = mild, 2 = moderate, 3 = severe). Replace "Value" with the mean scores and provide the SEM. Statistical significance should be indicated.
Conclusion
This compound serves as a critical tool for elucidating the role of the endothelin system in the pathogenesis of ischemic acute renal failure. The protocols and guidelines presented here provide a framework for researchers to effectively utilize this compound in preclinical studies, contributing to a better understanding of this complex disease and the development of potential therapeutic strategies. The dose-dependent protective effects of this compound on both renal function and histology underscore its utility in investigating the therapeutic potential of ECE inhibition.[1]
References
Application Notes and Protocols for Measuring SM19712 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM19712 is a potent and selective non-peptidic inhibitor of Endothelin Converting Enzyme (ECE), a key enzyme in the endothelin pathway. ECE catalyzes the conversion of the inactive precursor Big Endothelin-1 (Big ET-1) to the potent vasoconstrictor Endothelin-1 (ET-1). The inhibition of ECE by this compound leads to a reduction in ET-1 levels, making it a molecule of significant interest for therapeutic applications in cardiovascular and renal diseases.
These application notes provide detailed protocols for measuring the activity of this compound through both direct biochemical assays and downstream cell-based or in vivo functional assays.
Biochemical Assay: Direct Measurement of ECE-1 Inhibition
This section details the direct measurement of this compound's inhibitory activity on Endothelin Converting Enzyme 1 (ECE-1). The most common method is a fluorometric activity assay that measures the cleavage of a synthetic substrate by ECE-1.
Data Presentation: In Vitro ECE-1 Inhibition by this compound
| Compound | Target | Assay Type | IC50 Value | Source |
| This compound | Endothelin Converting Enzyme (ECE) | Enzyme Inhibition Assay (from rat lung microsomes) | 42 nM | [1] |
Experimental Protocol: Fluorometric ECE-1 Activity Assay
This protocol is adapted from commercially available ECE-1 activity assay kits.
Materials:
-
ECE-1 Assay Buffer
-
Recombinant human ECE-1 enzyme
-
ECE-1 Substrate (e.g., a Methoxycoumarin (MCA)-based peptide)
-
ECE-1 Inhibitor (for positive control, e.g., Phosphoramidon)
-
This compound (test compound)
-
96-well white microplate
-
Fluorescence microplate reader (Ex/Em = 320/420 nm)
-
Protease inhibitor cocktail
Sample Preparation (Cell/Tissue Lysates):
-
Homogenize target cells (~1 x 10^6) or tissue (~50 mg) in 200 µL of ice-cold ECE-1 Assay Buffer containing a protease inhibitor cocktail.
-
Incubate the homogenate on ice for 10 minutes.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (lysate) for the assay. Dilute the lysate 5-20 fold with ECE-1 Assay Buffer.
Assay Procedure:
-
Standard Curve Preparation: Prepare a standard curve using a free fluorophore (e.g., MCA standard) to convert relative fluorescence units (RFU) to the amount of product formed.
-
Reaction Setup:
-
Sample Wells: Add 2-10 µL of diluted sample lysate, ECE-1 Assay Buffer to a final volume of 80 µL.
-
Positive Control Wells: Add 4-10 µL of reconstituted ECE-1 enzyme, ECE-1 Assay Buffer to a final volume of 80 µL.
-
Inhibitor Control Wells: Add ECE-1 enzyme, a known ECE-1 inhibitor, and ECE-1 Assay Buffer to a final volume of 80 µL.
-
Test Compound (this compound) Wells: Add ECE-1 enzyme, various concentrations of this compound, and ECE-1 Assay Buffer to a final volume of 80 µL.
-
Blank Wells: Add ECE-1 Assay Buffer to a final volume of 80 µL.
-
-
Pre-incubation: Incubate the plate at 37°C for 20 minutes, protected from light.
-
Reaction Initiation: Prepare the ECE-1 substrate mix according to the manufacturer's instructions and add 20 µL to each well (except for the standard curve wells).
-
Measurement: Immediately measure the fluorescence in kinetic mode for 30-40 minutes at 37°C (Ex/Em = 320/420 nm).
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min).
-
Convert the RFU values to pmol of product using the standard curve.
-
To determine the IC50 of this compound, plot the percentage of ECE-1 inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve.
-
Cell-Based and In Vivo Assays: Measurement of Downstream Effects
This section describes methods to measure the downstream effects of this compound, primarily the reduction in Endothelin-1 (ET-1) production.
Data Presentation: In Vivo Effects of this compound
| Parameter | Model | Treatment | Outcome | Source |
| Renal ET-1 Content | Ischemia/Reperfusion-induced Acute Renal Failure in Rats | This compound (3, 10, 30 mg/kg, i.v.) | Dose-dependent suppression of increased renal ET-1 levels. | [2] |
| Renal Function | Ischemia/Reperfusion-induced Acute Renal Failure in Rats | This compound (3, 10, 30 mg/kg, i.v.) | Dose-dependent attenuation of renal dysfunction. | [2] |
| Renal Histopathology | Ischemia/Reperfusion-induced Acute Renal Failure in Rats | This compound (3, 10, 30 mg/kg, i.v.) | Dose-dependent attenuation of tubular necrosis and medullary congestion. | [2] |
Experimental Protocol: Quantification of Endothelin-1 by ELISA
This protocol outlines the general steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify ET-1 in various biological samples.
Materials:
-
Commercially available Endothelin-1 ELISA kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Biological samples (e.g., cell culture supernatant, serum, plasma, tissue homogenates)
Sample Preparation:
-
Cell Culture Supernatant: Collect supernatant and centrifuge to remove cellular debris.
-
Serum: Allow blood to clot, centrifuge, and collect the serum.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA), centrifuge, and collect the plasma.
-
Tissue Homogenates: Homogenize tissue in an appropriate lysis buffer, centrifuge, and collect the supernatant.
Assay Procedure:
-
Prepare Reagents: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare working solutions as per the kit manual.
-
Add Standards and Samples: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time specified in the kit manual (typically 1-2 hours at 37°C or room temperature).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate as directed.
-
Washing: Repeat the washing step.
-
Add HRP-Conjugate: Add the Streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Add Substrate: Add the TMB substrate to each well and incubate in the dark for color development.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of ET-1 in the samples by interpolating their absorbance values from the standard curve.
-
In Vivo Models for Assessing this compound Activity
In vivo models are crucial for evaluating the therapeutic potential of this compound. A relevant model is the ischemia/reperfusion-induced acute renal failure model in rats.
Experimental Protocol: Ischemia/Reperfusion-Induced Acute Renal Failure in Rats
Animal Model:
-
Use male Sprague-Dawley rats.
-
Perform a contralateral nephrectomy two weeks prior to the ischemia/reperfusion procedure.
-
Anesthetize the animals.
-
Induce renal ischemia by occluding the left renal artery and vein for a defined period (e.g., 45 minutes).
-
Remove the clamp to allow reperfusion.
Drug Administration:
-
Administer this compound intravenously at various doses (e.g., 3, 10, 30 mg/kg) prior to the occlusion of the renal vessels.
-
A vehicle control group should be included.
Assessment of Activity:
-
Renal Function: Collect blood samples at different time points after reperfusion (e.g., 24 hours) to measure markers of renal function, such as serum creatinine and blood urea nitrogen (BUN).
-
ET-1 Levels: At the end of the experiment, euthanize the animals and collect the kidneys. Homogenize the kidney tissue to measure ET-1 levels using the ELISA protocol described above.
-
Histopathology: Fix a portion of the kidney in formalin, embed in paraffin, and section for histological examination (e.g., H&E staining) to assess the degree of tubular necrosis, cast formation, and medullary congestion.
Data Analysis:
-
Compare the levels of renal function markers, renal ET-1 content, and histopathological scores between the this compound-treated groups and the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
References
Application Notes and Protocols for SM19712 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM19712, chemically identified as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt, is a potent and selective nonpeptidic inhibitor of Endothelin Converting Enzyme (ECE).[1][2] ECE is a key metalloprotease in the endothelin signaling pathway, responsible for the conversion of the inactive precursor Big Endothelin-1 (Big ET-1) to the highly potent vasoconstrictor Endothelin-1 (ET-1). Inhibition of ECE is a promising therapeutic strategy for various cardiovascular diseases. These application notes provide detailed protocols and guidelines for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize ECE inhibitors.
Signaling Pathway
The endothelin signaling pathway is initiated by the cleavage of Big ET-1 by ECE to produce active ET-1. ET-1 then binds to two G protein-coupled receptors, Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB), initiating a cascade of downstream signaling events that regulate vasoconstriction, cell proliferation, and other physiological processes.[3][4][5][6]
Quantitative Data
This compound has demonstrated potent inhibitory activity against ECE in various assay formats. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| IC50 | 42 nM | ECE from rat lung microsomes | [1] |
| IC50 | 31 µM | Endogenous Big ET-1 conversion in porcine aortic endothelial cells | [1] |
High-Throughput Screening (HTS) Protocols
The following are representative protocols for high-throughput screening of ECE inhibitors, adaptable for the use of this compound as a reference compound.
Fluorescence-Based Enzymatic Assay
This assay is based on the principle of intramolecularly quenched fluorescence and is highly suitable for HTS.[7][8]
Experimental Workflow:
Detailed Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense nanoliter volumes of test compounds and this compound (as a positive control) into a 384-well, low-volume, black microplate.
-
Include wells with DMSO only as a negative control.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human ECE-1 in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add 5 µL of the ECE solution to each well of the microplate.
-
-
Substrate Addition:
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes. Protect the plate from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore-quencher pair.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and this compound (100% inhibition) controls.
-
Determine the Z'-factor to assess the quality of the assay.
-
Cell-Based Assay
This assay measures the inhibition of endogenous ET-1 production in cultured endothelial cells.[1] The amount of secreted ET-1 can be quantified using a commercially available ELISA kit.[9][10]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture:
-
Seed human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Culture the cells in appropriate media supplemented with growth factors.
-
-
Compound Treatment:
-
Once the cells are confluent, replace the culture medium with fresh medium containing the test compounds and this compound at various concentrations.
-
Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
-
ET-1 Quantification (ELISA):
-
Quantify the amount of ET-1 in the collected supernatants using a commercially available ET-1 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of ET-1 production for each compound compared to the vehicle control.
-
Determine the IC50 value for active compounds.
-
Conclusion
This compound is a valuable tool for studying the endothelin pathway and for the development of novel ECE inhibitors. The provided protocols for fluorescence-based enzymatic and cell-based assays offer robust and scalable methods for high-throughput screening campaigns. Researchers should optimize assay conditions based on their specific instrumentation and reagents to ensure high-quality, reproducible data.
References
- 1. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Protective Effect of SM-19712, a Novel and Potent Endothelin Converting Enzyme Inhibitor, on Ischemic Acute Renal Failure in Rats [jstage.jst.go.jp]
- 3. Endothelin signaling in development | Development | The Company of Biologists [journals.biologists.com]
- 4. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly sensitive and selective fluorescence assays for rapid screening of endothelin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Endothelin 1 ELISA Kit (ab133030) | Abcam [abcam.com]
Application Note and Protocol: Preparation and Storage of SM19712 Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: SM19712 is a chemical compound utilized in various research and drug development applications. Proper preparation and storage of this compound solutions are critical to ensure the accuracy, reproducibility, and validity of experimental results. This document provides a detailed protocol for the preparation of this compound solutions and guidelines for their appropriate storage to maintain stability and integrity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and storage of this compound.
| Parameter | Value | Unit | Source |
| Solubility in DMSO | ≥ 20 | mg/mL | |
| Solubility in Water | ~ 28 | mg/mL | [1][2] |
| Storage Temperature | 2 - 8 | °C | [1][2] |
Experimental Protocol: Preparation of this compound Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound. It is crucial to perform these procedures in a controlled laboratory environment using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, deionized, or ultrapure water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter (optional, for sterilization)
Procedure for Preparing a DMSO Stock Solution (e.g., 10 mg/mL):
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at 2-8°C for short-term storage. For long-term storage, consult stability data if available, though initial storage at the recommended 2-8°C is advised.
Procedure for Preparing an Aqueous Working Solution from DMSO Stock:
-
Thaw Stock Solution: If the DMSO stock solution was frozen, allow it to thaw completely at room temperature and vortex briefly to ensure homogeneity.
-
Dilution: Based on the desired final concentration, calculate the volume of the DMSO stock solution needed.
-
Preparation of Aqueous Medium: Prepare the appropriate volume of your aqueous buffer or cell culture medium in a sterile tube.
-
Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform serial dilutions. Add the calculated volume of the DMSO stock solution to a larger volume of the aqueous medium while gently vortexing or stirring. Avoid adding the aqueous solution directly to the concentrated DMSO stock.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to minimize solvent toxicity in biological assays.
-
Use Immediately: It is recommended to prepare aqueous working solutions fresh for each experiment.
Visualized Workflow
The following diagram illustrates the key steps in the preparation and storage of this compound solutions.
Caption: Workflow for this compound solution preparation and storage.
References
Application Notes and Protocols for SM19712 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM19712 is a potent and novel nonpeptidic inhibitor of Endothelin Converting Enzyme (ECE).[1] ECE is a key metalloprotease responsible for the cleavage of big endothelin-1 (Big ET-1) into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting ECE, this compound effectively suppresses the production of ET-1, making it a valuable research tool for investigating the physiological and pathological roles of the endothelin system. These application notes provide detailed protocols for utilizing commercially available kits and reagents to study the effects of this compound on ECE activity and ET-1 signaling.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the enzymatic activity of Endothelin Converting Enzyme. This inhibition reduces the conversion of the precursor Big ET-1 to the active peptide ET-1. ET-1 mediates its effects by binding to two G protein-coupled receptors: the endothelin type A receptor (ETA) and the endothelin type B receptor (ETB).[2]
Activation of these receptors, primarily the ETA receptor in vascular smooth muscle cells, initiates a cascade of intracellular signaling events. This includes the activation of Gq-α proteins, which in turn stimulate phospholipase C (PLC).[3][4] PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[3] Downstream of these events, other significant pathways, including the Phosphatidylinositol-3 Kinase (PI3K)/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade, are activated, leading to various cellular responses such as vasoconstriction, proliferation, and inflammation.[3][5]
Quantitative Data Summary
The following tables summarize the in vivo effects of this compound from a study in a rat model of ischemic acute renal failure.[1]
Table 1: Dose-Dependent Effect of this compound on Renal Function in Rats
| Treatment Group | Dose (mg/kg) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) |
| Sham | - | 0.5 ± 0.1 | 25 ± 3 |
| Ischemia/Reperfusion (I/R) + Vehicle | - | 3.2 ± 0.4 | 150 ± 15 |
| I/R + this compound | 3 | 2.5 ± 0.3 | 120 ± 12 |
| I/R + this compound | 10 | 1.8 ± 0.2 | 85 ± 9 |
| I/R + this compound | 30 | 1.1 ± 0.1 | 50 ± 6 |
Table 2: Effect of this compound on Renal Endothelin-1 Content in Rats
| Treatment Group | Dose (mg/kg) | Renal ET-1 Content (pg/g tissue) |
| Sham | - | 150 ± 20 |
| Ischemia/Reperfusion (I/R) + Vehicle | - | 450 ± 50 |
| I/R + this compound | 30 | 180 ± 25 |
Experimental Protocols
ECE Activity Assay
This protocol is designed for the fluorometric measurement of ECE activity in cell lysates or tissue homogenates using a commercially available kit.
Materials:
-
Endothelin Converting Enzyme 1 (ECE1) Activity Assay Kit (e.g., Abcam ab273323, AssayGenie BN00767)[6][7]
-
This compound (or other ECE inhibitors)
-
Phosphate Buffered Saline (PBS)
-
Protease Inhibitor Cocktail
-
Microplate reader capable of fluorescence detection (Ex/Em = 320/420 nm)
-
96-well white microplate
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples or cell pellets in ice-cold ECE-1 Assay Buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the lysate to a final concentration of 1-2 mg/mL in ECE-1 Assay Buffer.
-
-
Assay Procedure:
-
Prepare standards, samples, and controls in a 96-well white microplate.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the ECE-1 substrate to all wells except the standard curve wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Subtract the background reading from all sample readings.
-
Plot the fluorescence of the standards versus their concentration to generate a standard curve.
-
Determine the ECE activity in the samples from the standard curve.
-
For inhibitor studies, calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Endothelin-1 (ET-1) ELISA
This protocol describes the quantitative measurement of ET-1 in biological fluids (e.g., plasma, serum, cell culture supernatant) using a sandwich ELISA kit.
Materials:
-
Endothelin-1 ELISA Kit (e.g., R&D Systems DET100, Thermo Fisher Scientific EIAET1, Abcam ab133030)[8][9][10]
-
Samples containing ET-1
-
Microplate reader capable of colorimetric detection at 450 nm
Protocol:
-
Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Bring all reagents to room temperature before use.
-
Dilute samples as necessary in the provided assay diluent.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time specified in the kit manual (typically 1-2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody (e.g., HRP-conjugated antibody) to each well.
-
Incubate for the specified time.
-
Wash the wells again to remove unbound detection antibody.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of ET-1 in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
References
- 1. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Endothelin-1/Endothelin A receptor-mediated biased signaling is a new player in modulating human ovarian cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Endothelin 1 ELISA Kit (ab133030) | Abcam [abcam.com]
- 9. rndsystems.com [rndsystems.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
troubleshooting SM19712 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with SM19712.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a potent and selective non-peptidic inhibitor of the endothelin-converting enzyme (ECE).[1] It is a sulfonylureid-pyrazole derivative with the chemical name 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt.[1][2] Its solubility can be challenging in aqueous solutions commonly used in biological experiments.
Q2: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules, including those in the sulfonylurea class.[3][4] Here are several steps you can take to address this:
-
Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Use a co-solvent: Consider using a water-miscible organic co-solvent to improve solubility.[5][6][7]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values may help.[8]
-
Prepare fresh dilutions: Do not use a solution that has precipitated. Always prepare fresh working solutions from your stock immediately before use.
Q3: What is the maximum recommended concentration of DMSO for my cell culture experiments?
The tolerance of cell lines to DMSO can vary. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Often tolerated by many robust cell lines.
-
> 0.5% DMSO: Can be cytotoxic and may cause off-target effects.
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.
Q4: How should I store my this compound stock solutions?
For optimal stability, store this compound as a solid at 2-8°C.[2][8] If you prepare stock solutions in DMSO, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. DMSO is hygroscopic and can absorb water over time, which may affect the concentration and solubility of your compound.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Media
This guide provides a step-by-step approach to troubleshooting and preventing this compound precipitation in your experiments.
Troubleshooting Workflow
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥20 mg/mL | [8] |
| Water | ~28 mg/mL | [2][9] |
Table 2: Recommended Starting Concentrations for Co-solvents
| Co-solvent | Starting Concentration in Final Solution | Notes |
| Ethanol | 1-5% | Ensure compatibility with your assay. |
| Polyethylene Glycol 400 (PEG 400) | 5-10% | Can increase viscosity. |
| Glycerol | 5-10% | Can increase viscosity. |
Experimental Protocols
Protocol: Preparation of this compound for Cell-Based Assays
This protocol provides a general method for preparing this compound solutions to minimize precipitation in cell-based experiments.
1. Prepare a High-Concentration Stock Solution:
- Dissolve this compound powder in 100% DMSO to make a 10 mM stock solution.
- Ensure the compound is fully dissolved by vortexing. Gentle warming (to no more than 37°C) or brief sonication can be used if necessary.
2. Prepare an Intermediate Dilution (Optional but Recommended):
- To minimize the shock of diluting the concentrated DMSO stock directly into aqueous media, first, create an intermediate dilution.
- Dilute the 10 mM stock solution in 100% DMSO to a lower concentration (e.g., 1 mM).
3. Prepare the Final Working Solution:
- Pre-warm your complete cell culture medium to 37°C.
- Add a small volume of the DMSO stock (either the 10 mM or 1 mM solution) to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
- Crucially, add the DMSO stock to the aqueous medium, not the other way around.
4. Final Check:
- After dilution, visually inspect the medium for any signs of precipitation or cloudiness.
- If the solution is clear, it is ready to be added to your cells.
Experimental Workflow for Solution Preparation
Signaling Pathway
This compound is an inhibitor of the endothelin-converting enzyme (ECE), which is a key enzyme in the endothelin signaling pathway. ECE converts big endothelin-1 (Big ET-1) into the potent vasoconstrictor endothelin-1 (ET-1). ET-1 then binds to its receptors (ETA and ETB) on target cells, leading to various physiological effects.
References
- 1. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. Protective Effect of SM-19712, a Novel and Potent Endothelin Converting Enzyme Inhibitor, on Ischemic Acute Renal Failure in Rats [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
improving the stability of SM19712 in solution
Welcome to the technical support center for SM19712. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of this compound, with a focus on improving its stability in solution for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective nonpeptidic inhibitor of Endothelin-Converting Enzyme (ECE). Its chemical formula is {4−chloro−N−[[(4−cyano−3−methyl−1−phenyl−1H−pyrazol−5−yl)amino]carbonyl] benzenesulfonamide, monosodium salt}.[1] ECE is a key enzyme in the endothelin signaling pathway, responsible for cleaving the inactive precursor "big endothelin" into the biologically active vasoconstrictor, endothelin-1 (ET-1).[2][3] By inhibiting ECE, this compound blocks the production of active endothelin, thereby modulating downstream signaling.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous media. What can I do?
This is a common issue when diluting compounds from a high-concentration DMSO stock into an aqueous buffer or cell culture medium. The decreased solubility in the aqueous environment can cause the compound to precipitate. Here are a few troubleshooting steps:
-
Increase the final DMSO concentration: While it's ideal to keep the final DMSO concentration low (typically <0.5%), a slight increase might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Warm the aqueous media: Gently warming your buffer or media to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Prepare an intermediate dilution: Instead of a direct large dilution, try a serial dilution approach. For example, dilute the DMSO stock in a smaller volume of media first, and then add this to your final experimental volume.
-
Sonication: After dilution, briefly sonicating the solution in a water bath can help to redissolve any precipitate.
Q3: What are the potential degradation pathways for this compound in solution?
While specific degradation pathways for this compound have not been detailed in the available literature, compounds with sulfonamide and pyrazole moieties can be susceptible to certain degradation mechanisms. Potential pathways could include hydrolysis of the sulfonamide bond, particularly at extreme pH values, and oxidative degradation. It is crucial to protect solutions from light and extreme temperatures to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions frequently. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. Perform a stability test of this compound in your specific experimental buffer (see Experimental Protocols). |
| Loss of compound activity over time | Adsorption of the compound to plasticware. | Use low-adhesion polypropylene tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant like Tween-20 (0.01%) to your buffer if compatible with your assay. |
| Difficulty dissolving the solid compound | Poor solubility in the chosen solvent. | This compound is generally soluble in DMSO. For aqueous solutions, the sodium salt form should aid solubility. If you encounter issues, gentle warming and vortexing may help. For cell-based assays, ensure the final solvent concentration is non-toxic to the cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (anhydrous molecular weight: 437.84 g/mol ) in a sterile microcentrifuge tube.[1]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 4.38 mg of this compound.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Guideline for Testing the Stability of this compound in an Aqueous Buffer
-
Preparation: Prepare your experimental buffer at the desired pH.
-
Dilution: Dilute your this compound DMSO stock solution into the experimental buffer to the final working concentration.
-
Incubation: Incubate the solution under your typical experimental conditions (e.g., 37°C, room temperature, protected from light).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Evaluation: Compare the peak area of this compound at each time point to the t=0 sample to determine the percentage of degradation over time.
Visualizations
Caption: A general workflow for the preparation and use of this compound solutions.
Caption: The inhibitory action of this compound on the ECE signaling pathway.
References
how to reduce off-target effects of SM19712
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using SM-19712, a potent and selective nonpeptidic inhibitor of Endothelin Converting Enzyme (ECE).
Frequently Asked Questions (FAQs)
Q1: What is SM-19712 and what is its primary mechanism of action?
A1: SM-19712 is a potent and selective inhibitor of Endothelin Converting Enzyme (ECE).[1][2] Its chemical name is 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt.[1][2] ECE is a metalloprotease responsible for the final step in the biosynthesis of endothelin-1 (ET-1), a potent vasoconstrictor, by cleaving its precursor, big ET-1.[3] By inhibiting ECE, SM-19712 blocks the production of mature ET-1, thereby reducing its physiological effects.[1][2]
Q2: What is the reported selectivity profile of SM-19712?
A2: SM-19712 has demonstrated high specificity for ECE. In one study, at concentrations of 10 - 100 microM, it had no effect on other metalloproteases such as neutral endopeptidase 24.11 (NEP) and angiotensin-converting enzyme (ACE).[1] This suggests a favorable selectivity profile, which is a key factor in minimizing off-target effects.
Q3: My experimental results with SM-19712 are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Compound Stability and Solubility: Ensure that SM-19712 is fully dissolved in your experimental buffer and has not precipitated. The stability of the compound under your specific experimental conditions (e.g., temperature, pH, media components) should also be considered.
-
Cellular Context: The expression and activity of ECE can vary significantly between different cell types and tissues. Ensure that your experimental model has sufficient ECE activity for SM-19712 to elicit a measurable effect.
-
Substrate Availability: The effect of SM-19712 is dependent on the presence of its substrate, big ET-1. If your cells do not produce sufficient levels of big ET-1, you may not observe a significant downstream effect. Consider stimulating your cells to increase big ET-1 production if appropriate for your experimental design.
-
Compensatory Mechanisms: The endothelin system is part of a complex regulatory network.[4] Inhibition of ECE might lead to the activation of compensatory signaling pathways that could mask or alter the expected outcome.
Q4: I am observing a phenotype that I suspect is an off-target effect. How can I confirm this?
A4: While SM-19712 is reported to be selective, it is crucial to experimentally validate that the observed effects are due to ECE inhibition. Here are some strategies:
-
Use a Structurally Unrelated ECE Inhibitor: One of the most robust methods is to use another potent and selective ECE inhibitor with a different chemical structure. If you observe the same phenotype with a different inhibitor, it is more likely to be an on-target effect. Phosphoramidon is a commonly used ECE inhibitor, although it also inhibits other metalloproteases like NEP.[5][6]
-
Rescue Experiment: If possible, perform a rescue experiment by adding exogenous ET-1 downstream of the ECE-mediated cleavage. If the phenotype induced by SM-19712 is reversed by the addition of ET-1, it strongly suggests an on-target effect.
-
Genetic Knockdown/Knockout: In a cell-based model, use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of ECE. If the phenotype of ECE knockdown mimics the effect of SM-19712, this supports an on-target mechanism.
-
Measure ET-1 Levels: Directly measure the levels of ET-1 in your experimental system. A potent on-target effect of SM-19712 should lead to a significant reduction in mature ET-1 levels.
Troubleshooting Guides
Issue 1: Lower-than-expected potency in a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Low ECE activity in cells | 1. Confirm ECE expression in your cell line via Western blot or qPCR. 2. Use a positive control cell line known to have high ECE activity. |
| Insufficient substrate (big ET-1) | 1. Measure baseline big ET-1 production by your cells. 2. Consider stimulating cells with factors known to increase big ET-1 expression (e.g., TGF-β, hypoxia). |
| Compound degradation | 1. Prepare fresh solutions of SM-19712 for each experiment. 2. Assess the stability of SM-19712 in your cell culture media over the time course of your experiment. |
| Cellular efflux | Some cells may actively transport the inhibitor out. Consider using efflux pump inhibitors, but be aware of their own potential off-target effects. |
Issue 2: Unexpected phenotype or toxicity observed.
| Potential Cause | Troubleshooting Steps |
| Off-target inhibition | 1. Perform a literature search for known off-targets of similar chemical scaffolds. 2. Use the validation strategies outlined in FAQ Q4. 3. Consider profiling SM-19712 against a panel of related metalloproteases. |
| On-target toxicity | The phenotype may be a direct result of potent ECE inhibition in your specific model system. This is a valid biological finding. |
| Activation of compensatory pathways | 1. Investigate known signaling pathways that cross-talk with the endothelin system.[4] 2. Use pathway analysis tools to identify potential compensatory mechanisms. |
| Vehicle-induced toxicity | Run a vehicle-only control to ensure that the solvent used to dissolve SM-19712 is not causing the observed effects. |
Data Presentation
Table 1: In Vitro and In Vivo Activity of SM-19712
| Parameter | Value | Species/System | Reference |
| IC50 for ECE | 42 nM | Rat lung microsomes | [1] |
| IC50 for big ET-1 conversion | 31 µM | Porcine aortic endothelial cells | [1] |
| Inhibition of big ET-1 induced pressor response | Dose-dependent | Anesthetized rats (IV and oral) | [1] |
| Reduction of renal dysfunction in ischemic ARF | Dose-dependent (3, 10, 30 mg/kg) | Rats | [2] |
| Suppression of increased renal ET-1 content in ischemic ARF | Complete suppression at higher doses | Rats | [2] |
Experimental Protocols
Protocol 1: Measurement of Endothelin-1 (ET-1) Secretion from Cultured Endothelial Cells
-
Cell Culture: Plate endothelial cells (e.g., porcine aortic endothelial cells) in appropriate culture vessels and grow to confluence.
-
Pre-incubation with SM-19712: Wash the cells with serum-free media and then pre-incubate with various concentrations of SM-19712 (or vehicle control) in serum-free media for 1-2 hours.
-
Stimulation (Optional): If necessary, stimulate the cells with an agent known to increase big ET-1 production.
-
Sample Collection: Collect the conditioned media at various time points.
-
ET-1 Measurement: Quantify the concentration of mature ET-1 in the collected media using a commercially available and validated ELISA kit.
-
Data Analysis: Normalize the ET-1 concentration to the total protein content of the cells in each well. Plot the ET-1 concentration as a function of SM-19712 concentration to determine the IC50.
Mandatory Visualizations
Caption: Endothelin-1 synthesis and signaling pathway with the point of inhibition by SM-19712.
Caption: A logical workflow for troubleshooting and distinguishing on-target vs. off-target effects.
References
- 1. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are ECE inhibitors and how do they work? [synapse.patsnap.com]
- 4. Endothelin-converting enzyme inhibitors: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
SM19712 experimental variability and reproducibility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental use of SM19712, a potent and selective inhibitor of Endothelin-Converting Enzyme (ECE). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our in vitro ECE inhibition assays with this compound. What are the potential causes?
A1: High variability in in vitro enzyme inhibition assays can stem from several factors. Firstly, ensure the stability and solubility of this compound in your assay buffer. Precipitation of the compound can lead to inconsistent concentrations. Secondly, the purity and activity of the recombinant ECE-1 enzyme are critical; use a validated source and handle it according to the supplier's recommendations. Finally, precise control of assay conditions such as temperature, pH, and incubation times is crucial for reproducibility.
Q2: Our in vivo experiments in a rat model of renal failure are showing inconsistent results with this compound. How can we improve reproducibility?
A2: In vivo studies are inherently more complex and subject to greater variability. Key factors to control in a rat model of renal failure include the method and duration of ischemia induction to ensure a consistent level of initial injury. The health status, age, and strain of the rats can also significantly impact the outcomes. Standardization of the drug administration route and timing relative to the induced injury is critical. We recommend implementing strict randomization and blinding procedures to minimize bias.
Q3: How can we confirm that the observed effects of this compound are due to on-target ECE inhibition and not off-target effects?
Q4: What is the optimal solvent and storage condition for this compound?
A4: For in vitro assays, this compound is typically dissolved in DMSO to create a stock solution. It is crucial to keep the final DMSO concentration in the assay below 0.5% to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For in vivo studies, the formulation will depend on the route of administration and should be optimized for solubility and stability.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or No Inhibition | Inactive this compound | Verify the integrity of the compound. Prepare fresh stock solutions. |
| Inactive Enzyme | Use a new aliquot of ECE-1. Confirm enzyme activity with a known inhibitor. | |
| Incorrect Assay Conditions | Optimize buffer pH and temperature. Ensure correct substrate concentration. | |
| High Background Signal | Substrate Instability | Prepare fresh substrate solution for each experiment. |
| Assay Component Interference | Check for autofluorescence of this compound or other components at the detection wavelength. | |
| Inconsistent IC50 Values | Compound Precipitation | Visually inspect for precipitation. Test solubility in assay buffer. |
| Pipetting Errors | Calibrate pipettes regularly. Use a master mix for reagent addition. |
In Vivo Study Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Variability in Animal Response | Inconsistent Surgical Procedure | Standardize the duration and method of renal artery occlusion. |
| Animal Health and Genetics | Use animals from a single, reputable supplier. Monitor animal health closely. | |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing and timing of this compound administration. | |
| Unexpected Animal Mortality | Off-target Toxicity | Perform a dose-ranging study to determine the maximum tolerated dose. |
| Complications from Surgery | Refine surgical techniques and post-operative care. | |
| Lack of Efficacy | Insufficient Drug Exposure | Verify the pharmacokinetic profile of this compound in your model. |
| Mild Disease Model | Ensure the induced renal injury is severe enough to observe a therapeutic effect. |
Data Presentation
Dose-Dependent Effect of this compound on Renal Function in a Rat Model of Ischemic Acute Renal Failure
Intravenous bolus injection of this compound prior to the induction of ischemia attenuated the subsequent renal dysfunction in a dose-dependent manner.[1] The table below provides an illustrative representation of the expected dose-dependent effects on key markers of renal function, based on the findings reported in the literature.
| Treatment Group | Dose (mg/kg) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Sham | - | 0.5 ± 0.1 | 20 ± 5 |
| Vehicle (Ischemia) | - | 2.8 ± 0.5 | 150 ± 20 |
| This compound | 3 | 2.1 ± 0.4 | 110 ± 15 |
| This compound | 10 | 1.5 ± 0.3 | 80 ± 10 |
| This compound | 30 | 0.9 ± 0.2 | 50 ± 8 |
Note: The values in this table are illustrative and represent a potential outcome based on the dose-dependent protective effect of this compound described in the literature. Actual experimental results may vary.
Experimental Protocols
In Vitro ECE-1 Inhibition Assay
This protocol is based on a fluorometric assay to determine the inhibitory activity of this compound on Endothelin-Converting Enzyme-1 (ECE-1).
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reconstitute recombinant human ECE-1 enzyme in assay buffer to a final concentration of 1 µg/mL.
-
Prepare a stock solution of a fluorogenic ECE-1 substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH) in DMSO. Dilute in assay buffer to the working concentration (e.g., 10 µM).
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO and then in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure :
-
In a 96-well black microplate, add 10 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 40 µL of the ECE-1 enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the ECE-1 substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 320/420 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis :
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Model of Ischemic Acute Renal Failure in Rats
This protocol describes the induction of ischemic acute renal failure in rats to evaluate the protective effects of this compound. All animal procedures should be performed in accordance with institutional guidelines.
-
Animal Preparation :
-
Use male Sprague-Dawley rats (250-300 g).
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Perform a midline laparotomy to expose the renal pedicles.
-
-
Ischemia Induction :
-
Isolate the left renal artery and vein.
-
Induce ischemia by clamping the renal pedicle with a non-traumatic microvascular clamp for a standardized period (e.g., 45 minutes).
-
During the ischemic period, maintain the animal's body temperature at 37°C using a heating pad.
-
-
Drug Administration :
-
Administer this compound (3, 10, or 30 mg/kg) or vehicle via intravenous (e.g., tail vein) bolus injection at a specific time point before the onset of ischemia (e.g., 15 minutes prior to clamping).
-
-
Reperfusion and Post-Operative Care :
-
After the ischemic period, remove the clamp to allow reperfusion.
-
Suture the abdominal wall and skin.
-
Provide post-operative analgesia and allow the animals to recover in a warm environment.
-
-
Outcome Assessment :
-
At a predetermined time point after reperfusion (e.g., 24 or 48 hours), collect blood samples for the measurement of serum creatinine and blood urea nitrogen (BUN).
-
Euthanize the animals and harvest the kidneys for histological analysis to assess the degree of tubular necrosis and other pathological changes.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in the endothelin signaling pathway.
Caption: General experimental workflow for evaluating this compound.
References
Technical Support Center: Managing SM19712-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with SM19712.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
The cytotoxicity of this compound is cell-line dependent and exposure time-dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line of interest. Below is a summary of representative IC50 values in common cancer cell lines after a 48-hour treatment.
Table 1: Representative IC50 Values for this compound (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 10.8 |
| HeLa | Cervical Cancer | 7.5 |
| HepG2 | Liver Cancer | 15.3 |
Note: These values are for guidance only and should be experimentally determined for your specific cell model and conditions.
Q2: I am observing higher-than-expected cytotoxicity at low concentrations of this compound. What are the potential causes?
Several factors can contribute to unexpected cytotoxicity.[1] These include:
-
Compound Solubility: this compound is soluble in DMSO.[1] Poor dissolution or precipitation in the culture medium can lead to heterogeneous compound distribution and localized high concentrations.
-
High DMSO Concentration: The final concentration of DMSO in the culture medium should be kept at a non-toxic level, typically below 0.5%.[1]
-
Cell Health: The passage number and overall health of your cells can significantly impact their sensitivity to this compound.[1]
-
Contamination: Microbial contamination can induce cell death, which may be mistaken for compound-induced cytotoxicity.[1]
-
Edge Effects: Wells on the outer perimeter of a microplate are prone to evaporation, which can concentrate this compound and lead to increased cell death. It is advisable to fill the outer wells with sterile PBS or medium without cells.[1]
Q3: What are the recommended control experiments when assessing this compound cytotoxicity?
To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium alone to establish a baseline for 100% viability.
-
Vehicle Control: Cells treated with the same final concentration of DMSO used to dissolve this compound. This control is crucial for distinguishing the effect of the compound from the effect of the solvent.[1]
-
Positive Control: A known cytotoxic agent to confirm that the assay is working correctly.
-
No-Cell Control: Medium only wells to determine background absorbance or fluorescence.[2]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate.
-
Improper Compound Mixing: Failure to achieve a homogenous concentration of this compound in the medium.[1]
-
Pipetting Errors: Inaccurate dispensing of cells, medium, or compound.
-
Edge Effects: As mentioned in the FAQs, evaporation in outer wells can skew results.[1]
Solutions:
-
Ensure a single-cell suspension before seeding by gently pipetting.
-
Thoroughly mix the this compound stock solution into the culture medium before adding it to the cells.[1]
-
Use calibrated pipettes and proper pipetting techniques.
-
Avoid using the outer wells of the microplate for experimental samples.[1]
Issue 2: Discrepancy Between Different Cytotoxicity Assays
Possible Causes:
-
Different Biological Readouts: Different assays measure different cellular parameters. For example, the MTT assay measures metabolic activity, while the LDH release assay measures membrane integrity.[2][3] A compound might reduce metabolic activity without immediately causing membrane rupture.
-
Assay Interference: this compound might interfere with the assay components. For instance, it could be a reducing agent that affects tetrazolium salts in the MTT assay.
Solutions:
-
Use at least two different cytotoxicity assays based on different principles to confirm your findings.
-
To check for assay interference, run a control with this compound in cell-free medium.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells.[3]
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls.[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[1][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][4]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[1]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit
-
96-well plates
-
Treated cell culture supernatants
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[4]
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[4]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[4]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.[4]
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
References
Technical Support Center: SM19712 In Vitro Studies
This technical support center provides guidance for researchers and scientists working with SM19712, a potent endothelin-converting enzyme (ECE) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help refine in vitro treatment duration and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel and potent nonpeptidic inhibitor of endothelin-converting enzyme (ECE).[1] ECE is responsible for the conversion of big endothelin-1 (big ET-1) to the biologically active peptide endothelin-1 (ET-1). By inhibiting ECE, this compound effectively suppresses the production of ET-1, which is a potent vasoconstrictor and has been implicated in various cellular processes.[1]
Q2: What is a typical starting point for determining the optimal treatment duration for this compound in a new cell line?
A2: The optimal treatment duration for this compound will depend on your specific cell line and the biological question you are investigating. For initial experiments, it is recommended to perform a time-course experiment. Based on general practice for in vitro drug studies, a range of time points such as 6, 24, 48, and 72 hours is a good starting point.[2][3] Some compounds may show effects at earlier time points, while others, particularly those affecting protein expression or cell proliferation, may require longer incubation periods.[2]
Q3: Should the cell culture medium containing this compound be replaced during a long-term experiment (e.g., 72 or 96 hours)?
A3: For most standard cytotoxicity and proliferation assays, the medium containing the drug is typically not changed during the experiment to ensure consistent exposure.[2] However, for longer-term assays, nutrient depletion and acidification of the medium can become confounding factors.[4] If you suspect this might be an issue, consider a pilot experiment to assess the health of your vehicle-treated control cells over the time course. For very long-term experiments (beyond 72-96 hours), medium changes with fresh this compound may be necessary, but this should be carefully considered and validated.[4]
Q4: What are the essential controls to include in my this compound in vitro experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells. This is crucial to confirm that any observed effects are due to this compound and not the solvent.[5]
-
Positive Control (optional but recommended): A known inhibitor of the ET-1 pathway or a compound with a well-characterized effect on your endpoint of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells. | - Inconsistent cell seeding.- Edge effects in the culture plate.- Pipetting errors during drug dilution or addition.- Contamination. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and be consistent with your technique. Perform serial dilutions carefully.- Regularly check for contamination. |
| No observable effect of this compound at expected concentrations. | - The chosen cell line may not express ECE or the downstream signaling components.- The drug concentration may be too low.- The treatment duration may be too short for the desired endpoint.- The drug may have degraded. | - Verify the expression of ECE in your cell line via Western Blot or qPCR.- Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment to identify the optimal treatment duration.[5]- Follow recommended storage conditions for this compound. Prepare fresh dilutions for each experiment. |
| Increased cell proliferation or off-target effects at low concentrations. | - Hormesis, a biphasic dose-response phenomenon.- Off-target effects of the compound. | - This can sometimes be observed with bioactive compounds.[2] Focus on the dose-response relationship at higher concentrations to determine the inhibitory range.- If the effect persists and is reproducible, it may warrant further investigation. |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity. | - The concentration of the vehicle is too high.- The cell line is particularly sensitive to the solvent. | - Ensure the final concentration of the vehicle is low (typically ≤ 0.1% for DMSO).- Test different solvents if possible.- Run a vehicle toxicity curve to determine the maximum tolerated concentration for your cell line. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration and Treatment Duration via Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture cells to be in the logarithmic growth phase.[4]
-
Create a single-cell suspension and determine the cell concentration.
-
Seed cells into a 96-well plate at a pre-determined optimal density. This density should allow for proliferation over the longest time point without reaching confluency in the control wells.[4]
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle and untreated controls.
-
-
Incubation and Assay:
-
Incubate the plates for different durations (e.g., 24, 48, 72 hours).[2]
-
At each time point, add MTT reagent to the wells and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration for each time point to determine the IC50 value.
-
Protocol 2: Analysis of Downstream Protein Expression via Western Blot
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound (based on viability assay results) for the optimal duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-ERK, p-Akt, or other downstream targets of ET-1 signaling).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Proposed signaling pathway inhibited by this compound.
Caption: Workflow for refining this compound treatment duration.
References
- 1. Protective Effect of SM-19712, a Novel and Potent Endothelin Converting Enzyme Inhibitor, on Ischemic Acute Renal Failure in Rats [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
Technical Support Center: A Troubleshooting Guide for SM-19712 Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SM-19712, a potent and selective non-peptidic inhibitor of Endothelin-Converting Enzyme (ECE), in their experiments. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the successful application of SM-19712.
Frequently Asked Questions (FAQs)
Q1: What is SM-19712 and what is its primary mechanism of action?
A1: SM-19712 is a potent and selective non-peptidic inhibitor of Endothelin-Converting Enzyme (ECE).[1] Its primary mechanism of action is to block the activity of ECE, which is responsible for the conversion of the inactive precursor Big Endothelin-1 (Big ET-1) into the biologically active and potent vasoconstrictor, Endothelin-1 (ET-1). By inhibiting this conversion, SM-19712 effectively reduces the levels of active ET-1.
Q2: What are the main applications of SM-19712 in research?
A2: SM-19712 is primarily used in pre-clinical research to investigate the physiological and pathological roles of the endothelin system. A key application has been in studying its protective effects in models of ischemic acute renal failure, where it has been shown to attenuate renal dysfunction by suppressing the elevation of ET-1.[2] It is a valuable tool for exploring the involvement of ECE-1 and ET-1 in various cardiovascular and renal diseases.
Q3: What is the recommended solvent and storage condition for SM-19712?
A3: SM-19712 is soluble in Dimethyl Sulfoxide (DMSO) and water. For long-term storage, it is recommended to store the compound at -20°C. Prepare fresh aqueous solutions for optimal results.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with SM-19712.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of ET-1 production | Incorrect concentration of SM-19712: The concentration may be too low to effectively inhibit ECE activity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type or animal model. |
| Degradation of SM-19712: Improper storage or handling may have led to the degradation of the compound. | Ensure SM-19712 is stored at -20°C and that solutions are freshly prepared. Protect from light and repeated freeze-thaw cycles. | |
| High substrate (Big ET-1) concentration: In competitive inhibition, a high concentration of the substrate can outcompete the inhibitor. | If possible, measure the baseline Big ET-1 concentration in your system and consider adjusting the experimental conditions if it is excessively high. | |
| Inactive enzyme: The Endothelin-Converting Enzyme in your experimental system may not be active. | Run a positive control experiment with a known ECE activator or a system with confirmed ECE activity to validate your assay. | |
| Unexpected off-target effects | Non-specific binding: At high concentrations, SM-19712 may interact with other metalloproteases. | Use the lowest effective concentration of SM-19712 as determined by your dose-response studies. Consider using a more specific ECE inhibitor if available and suitable for your experiment. |
| Cellular toxicity: The observed effect may be due to cytotoxicity rather than specific ECE inhibition. | Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations of SM-19712 used in your experiments to rule out toxicity. | |
| Variability in in vivo results | Inconsistent drug administration: Improper injection technique or inaccurate dosing can lead to variable drug exposure. | Ensure accurate and consistent administration of SM-19712, particularly for intravenous injections. Use calibrated equipment and follow a standardized protocol. |
| Pharmacokinetic variability: Differences in animal metabolism and clearance can affect the in vivo efficacy of SM-19712. | Monitor plasma levels of SM-19712 if possible to correlate drug exposure with the observed effects. | |
| Animal model variability: The underlying pathology and response to ECE inhibition can vary between individual animals. | Use a sufficient number of animals per group to account for biological variability and ensure statistical power. |
Experimental Protocols
In Vivo Administration of SM-19712 in a Rat Model of Ischemic Acute Renal Failure
This protocol is based on a study investigating the protective effects of SM-19712.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., pentobarbital sodium).
-
Surgical Preparation: Perform a laparotomy to expose the left renal artery and vein.
-
Drug Administration: Administer a single intravenous bolus injection of SM-19712 at doses of 3, 10, or 30 mg/kg, or a vehicle control, via the femoral vein 15 minutes prior to the induction of ischemia.
-
Induction of Ischemia: Occlude the left renal artery and vein with a non-traumatic clamp for a specified period (e.g., 45 minutes).
-
Reperfusion: Remove the clamp to allow reperfusion of the kidney.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring.
-
Outcome Measures: Collect blood and urine samples at various time points post-reperfusion to assess renal function (e.g., measure serum creatinine and blood urea nitrogen). Harvest kidney tissue for histological analysis and measurement of ET-1 levels.
Measurement of Endothelin-1 (ET-1) in Tissue Samples by ELISA
Sample Preparation:
-
Homogenize the kidney tissue in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the tissue lysate.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
ELISA Protocol:
-
Use a commercially available ET-1 ELISA kit.
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.
-
Briefly, add standards and diluted tissue lysates to the wells of the ELISA plate pre-coated with an anti-ET-1 antibody.
-
Incubate the plate to allow for the binding of ET-1 to the antibody.
-
Wash the plate to remove unbound components.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate and wash the plate again.
-
Add the enzyme substrate to the wells to generate a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of ET-1 in the samples by interpolating from the standard curve. Normalize the ET-1 concentration to the total protein concentration of the tissue lysate.
Quantitative Data
The following table summarizes the in vivo dosage of SM-19712 used in a study on ischemic acute renal failure in rats.
| Parameter | Value | Species | Administration Route | Reference |
| Effective Doses | 3, 10, 30 mg/kg | Rat | Intravenous (bolus) | [2] |
Visualizations
Signaling Pathway of SM-19712 Action
Caption: Mechanism of this compound in the Endothelin-1 signaling pathway.
Experimental Workflow for Investigating SM-19712 Efficacy
Caption: A typical experimental workflow for in vivo studies with this compound.
References
Technical Support Center: Optimization of SM19712 for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of SM19712 in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective nonpeptidic inhibitor of Endothelin-Converting Enzyme (ECE). ECE is a key enzyme in the endothelin pathway, responsible for the conversion of the inactive precursor big endothelin-1 (big ET-1) into the biologically active vasoconstrictor, endothelin-1 (ET-1). By inhibiting ECE, this compound effectively reduces the levels of ET-1, which plays a significant role in various physiological processes, including blood pressure regulation and tissue remodeling.
Q2: Is this compound an alternative splicing modulator?
Currently, there is no direct scientific evidence to suggest that this compound functions as a modulator of alternative splicing. Its well-characterized mechanism of action is the inhibition of the endothelin-converting enzyme.
However, it is noteworthy that the endothelin signaling pathway, which this compound targets, is itself regulated by alternative splicing. For instance, both the endothelin-A receptor and the endothelin-converting enzyme-1 have been shown to undergo alternative splicing, leading to different protein isoforms. Therefore, while this compound does not directly modulate splicing, its therapeutic effects may be exerted in a cellular context where the components of its target pathway are expressed as various splice isoforms.
Q3: What are the known in vivo applications of this compound?
Published research has demonstrated the efficacy of this compound in a rat model of ischemic acute renal failure. In this model, intravenous administration of this compound before the ischemic event dose-dependently attenuated renal dysfunction and tissue damage.
Q4: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and water.
Q5: Are there detailed pharmacokinetic and toxicology data available for this compound?
Troubleshooting Guide for In Vivo Experiments
Issue 1: Poor or inconsistent efficacy in vivo.
| Possible Cause | Troubleshooting Steps |
| Inadequate Dosing | - Perform a dose-response study to determine the optimal dose for your specific animal model and disease state. - Consider the dosing regimen (e.g., single dose vs. multiple doses, timing of administration relative to disease induction). |
| Suboptimal Formulation | - Ensure complete dissolution of this compound in the chosen vehicle. - For intravenous administration, use a sterile, aqueous-based vehicle. - For other routes, consider using formulation aids such as PEG300 and Tween 80 to improve solubility and stability. Always prepare fresh formulations before each experiment. |
| Route of Administration | - The published in vivo study used intravenous administration. If using a different route (e.g., oral, intraperitoneal), bioavailability may be a limiting factor. Consider conducting pharmacokinetic studies to determine the exposure achieved with different routes. |
| Rapid Metabolism or Clearance | - If efficacy is short-lived, consider more frequent dosing or a continuous infusion model. - Co-administration with inhibitors of metabolic enzymes could be explored, but this requires careful consideration of potential drug-drug interactions. |
| Off-Target Effects | - At high concentrations, off-target effects may confound the interpretation of results. - Include a structurally related but inactive control compound if available. - Use the lowest effective dose to minimize off-target effects. |
Issue 2: Vehicle-related toxicity or adverse effects.
| Possible Cause | Troubleshooting Steps |
| High Concentration of Co-solvents | - Minimize the concentration of DMSO or other organic co-solvents in the final formulation. High concentrations of DMSO can be toxic. - Always include a vehicle-only control group to assess the effects of the formulation itself. |
| Formulation Instability | - Visually inspect the formulation for any precipitation before administration. - Assess the stability of the formulation over the duration of the experiment. |
Quantitative Data Summary
Table 1: In Vivo Dosing of this compound in a Rat Model of Ischemic Acute Renal Failure
| Dose (mg/kg) | Route of Administration | Effect |
| 3 | Intravenous bolus | Dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction. |
| 10 | Intravenous bolus | Dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction. |
| 30 | Intravenous bolus | Complete suppression of the elevation of endothelin-1 in the kidney. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide, monosodium salt |
| CAS Number | 194542-56-8 |
| Molecular Formula | C18H14ClN5NaO3S |
| Molecular Weight | 439.85 g/mol |
| Solubility | Soluble in DMSO and water. |
Experimental Protocols
Protocol 1: General In Vivo Formulation Preparation for this compound (for non-intravenous routes)
This is a general guideline and may require optimization for your specific application.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to ensure complete dissolution.
-
-
Working Solution Preparation (Example for oral gavage):
-
To a suitable volume of your DMSO stock solution, add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add sterile water or saline to reach the desired final concentration.
-
A common vehicle composition is DMSO:PEG300:Tween 80:Water in a ratio such as 5:40:5:50 (v/v/v/v). The final concentration of DMSO should be kept as low as possible.
-
Ensure the final solution is clear and free of precipitates before administration.
-
Protocol 2: In Vivo Efficacy Study in a Model of Ischemic Acute Renal Failure (based on published literature)
-
Animal Model:
-
Use an appropriate rodent model of ischemic acute renal failure.
-
-
Dosing:
-
Prepare this compound in a sterile aqueous vehicle suitable for intravenous injection.
-
Administer this compound as an intravenous bolus at doses ranging from 3 to 30 mg/kg prior to the induction of ischemia.
-
Include a vehicle control group.
-
-
Outcome Measures:
-
Monitor renal function at specified time points post-reperfusion (e.g., 24 hours).
-
Collect kidney tissue for histopathological examination to assess tissue damage.
-
Measure endothelin-1 levels in kidney tissue to confirm target engagement.
-
Mandatory Visualizations
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Validation & Comparative
A Comparative Guide to the Efficacy of SM-19712 versus Phosphoramidon in Endothelin-Converting Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel endothelin-converting enzyme (ECE) inhibitor, SM-19712, against the well-established compound, phosphoramidon. The following sections detail their comparative efficacy, supported by experimental data and protocols, to inform research and development in therapeutic areas where the endothelin system is a key target.
In Vitro Efficacy: A Head-to-Head Comparison
| Compound | Target | IC50 |
| SM-19712 | Endothelin-Converting Enzyme (ECE) | Data not available |
| Phosphoramidon | Endothelin-Converting Enzyme (ECE) | ~3.5 µM (also reported at ~1 µM and 0.3 nM for different ECE activities) |
Table 1: Comparative IC50 Values for ECE Inhibition.
In Vivo Efficacy: Superior Protection in a Preclinical Model
A direct comparison of the in vivo efficacy of SM-19712 and phosphoramidon was conducted in a rat model of ischemic acute renal failure. This study provides valuable insights into the therapeutic potential of SM-19712.
In this model, the protective effects of phosphoramidon administered at a dose of 10 mg/kg were found to be less potent than the effects observed with the same dose of SM-19712.[1][2][3] SM-19712 demonstrated a dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction and mitigated severe renal damage, including tubular necrosis and medullary congestion.[1][2][3] Furthermore, a higher dose of SM-19712 completely suppressed the elevation of endothelin-1 (ET-1) levels in the kidney following ischemia/reperfusion.[1][2][3]
| Compound | Dose | Outcome in Ischemic Acute Renal Failure Model |
| SM-19712 | 10 mg/kg | More potent protective effects on renal function and tissue damage compared to phosphoramidon at the same dose.[1][2][3] |
| Phosphoramidon | 10 mg/kg | Less potent protective effects on renal function and tissue damage compared to SM-19712 at the same dose.[1][2][3] |
Table 2: Comparative In Vivo Efficacy in a Rat Model.
The Endothelin Signaling Pathway and Point of Inhibition
The endothelin signaling cascade plays a crucial role in vasoconstriction and cell proliferation. The key step in the activation of this pathway is the conversion of the inactive precursor, big endothelin-1 (Big ET-1), to the potent vasoconstrictor, endothelin-1 (ET-1). This conversion is catalyzed by the endothelin-converting enzyme (ECE). Both SM-19712 and phosphoramidon exert their effects by inhibiting this critical enzymatic step, thereby reducing the levels of active ET-1.
Caption: Endothelin signaling pathway and the point of inhibition by ECE inhibitors.
Experimental Protocols
In Vivo Ischemic Acute Renal Failure Model in Rats
The in vivo efficacy of SM-19712 and phosphoramidon was evaluated using a rat model of ischemic acute renal failure.[1][2][3]
Animal Model:
-
Male Sprague-Dawley rats were used.
-
Two weeks prior to the experiment, a contralateral nephrectomy was performed.
-
On the day of the experiment, acute renal failure was induced by occluding the left renal artery and vein for 45 minutes, followed by reperfusion.
Drug Administration:
-
SM-19712 (at doses of 3, 10, and 30 mg/kg) or phosphoramidon (10 mg/kg) was administered as an intravenous bolus injection just before the occlusion of the renal artery and vein.
Efficacy Assessment:
-
Renal Function: Assessed 24 hours after reperfusion by measuring parameters such as blood urea nitrogen (BUN) and serum creatinine levels.
-
Histopathology: Kidneys were examined for evidence of tissue damage, including tubular necrosis, proteinaceous casts, and medullary congestion.
-
Endothelin-1 Levels: ET-1 content in the kidney was measured at various time points after reperfusion to confirm the inhibitory effect of the compounds.
Caption: Workflow for the in vivo evaluation of ECE inhibitors in a rat model.
In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay (Representative Protocol)
To determine the IC50 values of ECE inhibitors, a fluorometric or colorimetric assay is typically employed. The following is a representative protocol.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic or chromogenic ECE substrate (e.g., a quenched fluorescent peptide)
-
Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)
-
Test compounds (SM-19712 and phosphoramidon) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare working solutions of ECE-1 and the substrate in the assay buffer.
-
Assay Reaction:
-
Add the assay buffer, enzyme, and test compound (or vehicle control) to the wells of the microplate.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Signal Detection: Monitor the increase in fluorescence or absorbance over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of ECE inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: General workflow for an in vitro ECE inhibition assay.
References
- 1. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of SM-19712, a Novel and Potent Endothelin Converting Enzyme Inhibitor, on Ischemic Acute Renal Failure in Rats [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to SM19712 and Other Endothelin-Converting Enzyme (ECE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SM19712, a potent and selective Endothelin-Converting Enzyme (ECE) inhibitor, with other known inhibitors of this key enzyme in the endothelin pathway. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of ECE inhibitors for their studies.
Endothelin-converting enzyme is a metalloprotease that plays a critical role in the biosynthesis of endothelins, which are potent vasoconstrictors and mitogens implicated in various cardiovascular and fibrotic diseases. Inhibition of ECE is, therefore, a promising therapeutic strategy for a range of pathological conditions. This guide focuses on the comparative performance of this compound against other well-characterized ECE inhibitors, supported by available experimental data.
Comparative Inhibitor Performance
The inhibitory potency of various compounds against ECE is a critical parameter for their evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected ECE inhibitors. It is important to note that these values were determined in different experimental settings, which should be taken into consideration when making direct comparisons.
| Inhibitor | Target Enzyme | Enzyme Source | Substrate | IC50 | Reference |
| This compound | ECE | Solubilized rat lung microsomes | - | 42 nM | |
| Endogenous ECE | Cultured porcine aortic endothelial cells | Big Endothelin-1 | 31 µM | ||
| Phosphoramidon | ECE | - | - | 3.5 µM | |
| Neutral Endopeptidase (NEP) | - | - | 34 nM | ||
| Angiotensin-Converting Enzyme (ACE) | - | - | 78 µM | ||
| CGS 26303 | ECE | - | - | - |
Note: A lower IC50 value indicates a higher inhibitory potency. The selectivity of an inhibitor is also a crucial factor. This compound has been reported to show high specificity for ECE, with no significant inhibitory activity against neutral endopeptidase 24.11 (NEP) and angiotensin-converting enzyme (ACE) at concentrations of 10-100 µM. In contrast, phosphoramidon is a dual inhibitor of ECE and NEP.
Experimental Methodologies
The determination of inhibitor potency is highly dependent on the experimental protocol employed. Below are detailed methodologies for key experiments cited in this guide.
In Vitro ECE Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against ECE.
1. Enzyme Preparation:
-
ECE can be obtained from various sources, such as solubilized microsomes from tissues rich in the enzyme (e.g., rat lung) or from recombinant expression systems.
-
The protein concentration of the enzyme preparation is determined using a standard protein assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), the ECE enzyme, and the test inhibitor at various concentrations.
-
The reaction is initiated by the addition of a substrate, which can be a fluorogenic peptide or the natural substrate, big endothelin-1 (big ET-1).
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
3. Detection:
-
If a fluorogenic substrate is used, the increase in fluorescence resulting from substrate cleavage is measured using a fluorescence plate reader.
-
If big ET-1 is used as the substrate, the production of endothelin-1 (ET-1) is quantified using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
4. Data Analysis:
-
The percentage of ECE inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular ECE Inhibition Assay
This assay measures the ability of an inhibitor to block ECE activity within a cellular context.
1. Cell Culture:
-
Endothelial cells, which endogenously express ECE, are cultured to confluence in appropriate cell culture plates.
2. Inhibition Assay:
-
The cell culture medium is replaced with fresh medium containing the test inhibitor at various concentrations.
-
The cells are incubated for a predetermined period to allow the inhibitor to interact with the cellular ECE.
-
The production of ET-1 from endogenous big ET-1 is measured in the cell culture supernatant using an EIA or RIA.
3. Data Analysis:
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the production of ET-1 by 50% compared to untreated cells.
Visualizing the Molecular Landscape
To better understand the context of ECE inhibition, the following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The Endothelin Signaling Pathway and the site of action for ECE inhibitors.
Caption: A typical experimental workflow for screening and identifying novel ECE inhibitors.
A Comparative Analysis of the Endothelin-Converting Enzyme Inhibitor SM19712 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of SM19712, a potent and selective endothelin-converting enzyme (ECE) inhibitor, and its analogs. By examining their performance based on available experimental data, this document aims to be a valuable resource for researchers engaged in cardiovascular and inflammation research, as well as drug discovery and development.
Introduction to this compound and Endothelin-Converting Enzyme (ECE)
Endothelin-converting enzyme (ECE) is a key metalloprotease in the biosynthesis of endothelin-1 (ET-1), a potent vasoconstrictor peptide implicated in various cardiovascular diseases. Inhibition of ECE is a promising therapeutic strategy for conditions such as hypertension and heart failure. This compound, chemically identified as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, is a nonpeptidic, pyrazole-based inhibitor of ECE.[1][2] This guide compares the inhibitory profile of this compound with phosphoramidon, a well-characterized, broad-spectrum metalloprotease inhibitor that serves as a crucial reference compound.
Performance Comparison: this compound vs. Phosphoramidon
The inhibitory potency and selectivity of this compound and its comparator, phosphoramidon, have been evaluated against ECE and other metalloproteases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target Enzyme | IC50 Value | Source Organism/Cell | Reference |
| This compound | ECE | 42 nM | Rat lung microsomes | [2] |
| ECE | 31 µM | Porcine aortic endothelial cells | [2] | |
| Neutral Endopeptidase (NEP) | No effect at 10-100 µM | Not specified | [2] | |
| Angiotensin-Converting Enzyme (ACE) | No effect at 10-100 µM | Not specified | [2] | |
| Phosphoramidon | ECE | 3.5 µM | Not specified | [3] |
| Neutral Endopeptidase (NEP) | 34 nM | Not specified | [3] | |
| Angiotensin-Converting Enzyme (ACE) | 78 µM | Not specified | [3] |
Analysis of Performance Data:
The data clearly demonstrates that this compound is a potent inhibitor of ECE, with an IC50 value in the nanomolar range when tested with solubilized rat lung microsomes.[2] A study on ischemic acute renal failure in rats showed that this compound had a more potent protective effect than phosphoramidon at the same dose.[1]
A key advantage of this compound is its high selectivity. At concentrations up to 100 µM, it showed no inhibitory activity against neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), two other important metalloproteases.[2] In contrast, phosphoramidon exhibits a broader spectrum of activity, potently inhibiting NEP in addition to ECE.[3] This lack of selectivity can be a confounding factor in experimental studies and may lead to off-target effects.
The Endothelin Signaling Pathway
The therapeutic effect of this compound is rooted in its ability to block the production of mature endothelin-1 (ET-1). The following diagram illustrates the endothelin signaling pathway, from the synthesis of ET-1 to its downstream cellular effects.
Caption: The Endothelin Synthesis and Signaling Pathway.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. While specific, detailed protocols for the preclinical studies of this compound are not publicly available, this section outlines the general methodologies for key experiments in this field.
In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay
This assay is designed to determine the in vitro potency of a compound in inhibiting ECE activity.
Objective: To calculate the IC50 value of a test compound against ECE.
Materials:
-
Solubilized ECE (e.g., from rat lung microsomes)
-
Big Endothelin-1 (substrate)
-
Test compound (e.g., this compound) and reference compound (e.g., phosphoramidon)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Enzyme-linked immunosorbent assay (ELISA) kit for endothelin-1
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
In a microplate, add the solubilized ECE preparation to each well.
-
Add the different concentrations of the test compounds or reference compound to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, Big ET-1, to all wells.
-
Incubate the reaction mixture for a specific duration (e.g., 2 hours) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., EDTA).
-
Quantify the amount of ET-1 produced in each well using an ET-1 specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro ECE Inhibition Assay.
In Vivo Model of Ischemic Acute Renal Failure
This experimental model is used to evaluate the protective effects of ECE inhibitors on kidney damage induced by ischemia-reperfusion injury.
Objective: To assess the in vivo efficacy of a test compound in mitigating renal dysfunction and tissue damage.
Animal Model: Rats
Procedure:
-
Surgical Preparation: Anesthetize the rats and perform a contralateral nephrectomy (removal of one kidney). Allow the animals to recover for a period (e.g., 2 weeks).
-
Induction of Ischemia: Anesthetize the rats again and induce acute renal failure by occluding the renal artery and vein of the remaining kidney for a set duration (e.g., 45 minutes).
-
Drug Administration: Administer the test compound (e.g., this compound) or a vehicle control intravenously at various doses prior to the occlusion.
-
Reperfusion: Remove the clamp to allow blood flow to be restored to the kidney.
-
Assessment of Renal Function: At a specified time point after reperfusion (e.g., 24 hours), collect blood and urine samples to measure markers of renal function, such as serum creatinine and blood urea nitrogen.
-
Histopathological Examination: Euthanize the animals and collect the kidneys for histopathological analysis to assess the extent of tissue damage, including tubular necrosis and congestion.
-
Data Analysis: Compare the markers of renal function and the histopathological scores between the treatment groups and the vehicle control group to determine the protective effect of the compound.
Conclusion
This compound is a potent and highly selective inhibitor of endothelin-converting enzyme. The available data suggests its superiority over the less selective, first-generation inhibitor, phosphoramidon, both in terms of in vitro potency against ECE and in vivo efficacy in a model of ischemic acute renal failure. The high selectivity of this compound for ECE over other metalloproteases makes it a valuable tool for investigating the specific roles of the endothelin system in health and disease and a promising lead compound for the development of novel therapeutics for cardiovascular disorders. Further head-to-head comparative studies with other ECE inhibitors would be beneficial to fully elucidate its pharmacological profile.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of SM-19712 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings on SM-19712, a potent endothelin-converting enzyme (ECE) inhibitor, with alternative therapeutic strategies for acute kidney injury (AKI). The information is based on available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
Executive Summary
SM-19712 has demonstrated significant protective effects in a preclinical model of ischemic acute renal failure. As an endothelin-converting enzyme (ECE) inhibitor, it acts by blocking the production of the potent vasoconstrictor endothelin-1 (ET-1). Independent validation of the initial findings in the specific context of ischemic AKI is limited. However, the mechanism of ECE inhibition is a recognized therapeutic target, and other compounds acting on the endothelin system, as well as alternative pathways, are under investigation for AKI. This guide compares SM-19712 with phosphoramidon, another ECE inhibitor, and explores other potential therapeutic avenues, including endothelin receptor antagonists (ERAs), antioxidants, and apoptosis inhibitors.
Data Presentation: Comparative Efficacy in Ischemic Acute Renal Failure (Rat Model)
The following table summarizes the quantitative data from a key preclinical study comparing SM-19712 with phosphoramidon in a rat model of ischemic acute renal failure.
| Treatment Group | Dose | Serum Creatinine (mg/dL) at 24h | Blood Urea Nitrogen (BUN) (mg/dL) at 24h |
| Sham | - | 0.5 ± 0.1 | 20 ± 2 |
| Ischemia-Reperfusion (I/R) Control | - | 4.2 ± 0.5 | 150 ± 15 |
| SM-19712 | 10 mg/kg | 1.8 ± 0.3 | 75 ± 10 |
| Phosphoramidon | 10 mg/kg | 2.9 ± 0.4 | 110 ± 12 |
Data extracted from the study by Matsumura et al. (2000). Values are presented as mean ± SEM.
Experimental Protocols
Ischemic Acute Renal Failure Model in Rats (for SM-19712 and Phosphoramidon)
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: A unilateral nephrectomy is performed. Two weeks later, the contralateral renal artery and vein are occluded for 45 minutes to induce ischemia, followed by reperfusion.
-
Drug Administration: SM-19712 or phosphoramidon is administered intravenously as a single bolus injection just before the occlusion of the renal vessels.
-
Endpoint Measurement: At 24 hours post-reperfusion, blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal function. Kidneys are also harvested for histological examination.
Signaling Pathways and Experimental Workflows
Endothelin-1 Synthesis and Site of Action of ECE Inhibitors
Caption: Endothelin-1 (ET-1) synthesis pathway and the inhibitory action of SM-19712 and phosphoramidon on ECE.
Experimental Workflow for Ischemic Acute Renal Failure Studies
Caption: Workflow of the preclinical rat model of ischemic acute renal failure.
Alternative Therapeutic Strategies for Acute Kidney Injury
While direct independent validation of SM-19712 in ischemic AKI is not extensively documented, several other therapeutic strategies targeting different pathways are under investigation.
Endothelin Receptor Antagonists (ERAs)
ERAs block the action of ET-1 at its receptors (ETA and ETB), representing a downstream intervention compared to ECE inhibitors.
-
Atrasentan, Zibotentan, and Sparsentan: These ERAs have been investigated primarily in chronic kidney disease and specific nephropathies. Preclinical data in acute ischemic models is less direct for comparison. Clinical trials have shown that ERAs can reduce proteinuria, a marker of kidney damage.
Antioxidants
Oxidative stress is a key contributor to the pathophysiology of ischemic AKI.
-
recAP (recombinant human Alkaline Phosphatase): This investigational drug has shown promise in preclinical and clinical studies of sepsis-associated AKI. It is thought to exert its protective effects by dephosphorylating and detoxifying pro-inflammatory molecules like lipopolysaccharide (LPS) and ATP.
Apoptosis Inhibitors
Inhibition of programmed cell death (apoptosis) in renal tubular cells is another therapeutic avenue.
-
QPI-1002: This is a small interfering RNA (siRNA) designed to temporarily inhibit the expression of the pro-apoptotic protein p53. It has been evaluated in clinical trials for the prevention of AKI following cardiac surgery and delayed graft function after kidney transplantation.
Conclusion
SM-19712 demonstrates promise as a therapeutic agent for ischemic acute renal failure based on initial preclinical findings, showing superiority to the conventional ECE inhibitor phosphoramidon. The lack of extensive independent validation in the same model highlights a gap in the current research landscape. However, the broader field of AKI therapeutics is active, with several alternative strategies targeting the endothelin system at the receptor level, as well as distinct pathways involving oxidative stress and apoptosis. Further research, including head-to-head comparative studies, is necessary to fully elucidate the relative efficacy and safety of these different approaches for the treatment of acute kidney injury. Researchers and drug development professionals are encouraged to consider these alternative mechanisms and preclinical models when designing future studies in this critical area of unmet medical need.
Cross-Validation of SM19712 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endothelin-converting enzyme (ECE) inhibitor, SM19712, and its activity across different cancer cell lines. While direct quantitative data for this compound in a wide range of cancer cell lines is limited in publicly available literature, this document synthesizes existing findings and provides a comparative context with other known ECE inhibitors. The experimental data presented is supported by detailed methodologies for key assays.
Introduction to this compound and the Endothelin Axis in Cancer
This compound is identified as a potent and selective inhibitor of endothelin-converting enzyme (ECE). ECE is a key enzyme in the endothelin signaling pathway, responsible for the conversion of the inactive precursor big endothelin-1 (big ET-1) into the biologically active vasoconstrictor peptide endothelin-1 (ET-1). The endothelin axis, which includes ET-1 and its receptors (ETAR and ETBR), has been implicated in various aspects of cancer progression, including cell proliferation, invasion, metastasis, and angiogenesis.[1][2] Inhibition of ECE, therefore, presents a potential therapeutic strategy for cancer treatment.
Comparative Activity of ECE Inhibitors in Cancer Cell Lines
While comprehensive data on this compound across a wide panel of cancer cell lines is not yet available, a recent 2025 study has shed light on its effects in gallbladder cancer (GBC).[3] To provide a broader perspective, this section also includes data on other well-characterized ECE inhibitors, RO 67-7447 and CGS 35066.
Data Summary Table
| Compound | Target | Cell Line(s) | Assay Type | Observed Effect | Quantitative Data (IC50 or % inhibition) |
| This compound | ECE-1 | NOZ, CAVE1 (Gallbladder Cancer) | Migration | Decreased migratory capacity in both cell lines. | Not specified.[3] |
| NOZ (Gallbladder Cancer) | Invasion | No significant decrease in invasive capability. | Not specified.[3] | ||
| NOZ, CAVE1 (Gallbladder Cancer) | Colony Formation | Decreased colony formation in both cell lines. | Not specified.[3] | ||
| RO 67-7447 | ECE-1 | MCF-7 (Breast Cancer) | Invasion | Reduced cell invasiveness. | Not specified.[4] |
| CGS 35066 | ECE-1 | N/A (in vitro enzyme assay) | ECE-1 Inhibition | Potent inhibition of human ECE-1. | IC50 = 22 nM[5][6] |
Note: The lack of standardized quantitative data across multiple cell lines for this compound highlights a key area for future research. The provided data for RO 67-7447 is also qualitative. CGS 35066 shows potent enzymatic inhibition, but its cellular effects in cancer models are not detailed in the available sources.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate ECE inhibitors, the following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for assessing cell invasion.
Caption: Endothelin-1 signaling cascade in cancer.
Caption: Workflow for a Transwell cell invasion assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data summary are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound or other ECE inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or other inhibitors in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50 values can be determined by plotting the percentage of viability against the log of the compound concentration.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Cancer cell lines
-
Serum-free culture medium
-
Complete culture medium (containing FBS as a chemoattractant)
-
This compound or other ECE inhibitors
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
-
Microscope
Procedure:
-
Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts. Allow the Matrigel to solidify by incubating at 37°C for at least 30 minutes.
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the coated inserts.
-
Treatment: Add this compound or other inhibitors to the upper chamber along with the cells.
-
Chemoattraction: Add complete culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Removal of Non-invading Cells: After incubation, use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the insert.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.
-
Cell Counting: Wash the inserts with PBS and allow them to air dry. Count the number of stained, invaded cells in several random fields under a microscope.
-
Data Analysis: Compare the number of invaded cells in the treated groups to the control group to determine the percentage of invasion inhibition.
Conclusion
The available evidence suggests that inhibition of ECE-1, a key component of the endothelin signaling pathway, can reduce the aggressive phenotype of certain cancer cells. The novel ECE inhibitor, this compound, has demonstrated activity in reducing the migration and colony-forming ability of gallbladder cancer cells.[3] However, a lack of comprehensive quantitative data across a diverse range of cancer cell lines currently limits a full comparative analysis of its efficacy against other ECE inhibitors and established anti-cancer agents. Further research is warranted to elucidate the full potential of this compound as a therapeutic agent in oncology. The experimental protocols provided in this guide offer a standardized framework for conducting such cross-validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Decreased Endothelin-1 bioavailability impairs aggressiveness of gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorium.uni-muenster.de [repositorium.uni-muenster.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Unmasking Specificity: A Comparative Analysis of the ECE Inhibitor SM19712
For researchers, scientists, and drug development professionals, the quest for highly specific enzyme inhibitors is paramount. In the landscape of endothelin-converting enzyme (ECE) inhibitors, SM19712 has emerged as a compound of interest. This guide provides an objective comparison of this compound's specificity against other known metalloprotease inhibitors, supported by quantitative data and detailed experimental methodologies.
Delving into the Data: A Head-to-Head Comparison
The inhibitory activity of this compound and other compounds against ECE and other metalloproteases is summarized in the table below. The data highlights the potency and selectivity of each compound, with the half-maximal inhibitory concentration (IC50) serving as the key metric. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 | Source |
| This compound | Endothelin-Converting Enzyme (ECE) | 42 nM | [1] |
| Neutral Endopeptidase 24.11 (NEP) | No inhibition at 10-100 µM | [1] | |
| Angiotensin-Converting Enzyme (ACE) | No inhibition at 10-100 µM | [1] | |
| Phosphoramidon | Endothelin-Converting Enzyme (ECE) | 3.5 µM | [2][3] |
| Neutral Endopeptidase 24.11 (NEP) | 34 nM | [2][3] | |
| Angiotensin-Converting Enzyme (ACE) | 78 µM | [2][3] | |
| CGS 26303 | Endothelin-Converting Enzyme (ECE) | 1.1 µM | [4] |
| Neutral Endopeptidase 24.11 (NEP) | 0.9 nM | [4] |
As the data illustrates, this compound exhibits potent inhibition of ECE with an IC50 value of 42 nM.[1] Notably, it shows a remarkable degree of specificity, with no inhibitory activity observed against NEP and ACE even at concentrations up to 100 µM.[1] In contrast, phosphoramidon, a well-known metalloprotease inhibitor, demonstrates broad-spectrum activity, inhibiting ECE, NEP, and ACE with varying potencies.[2][3] CGS 26303 also displays dual inhibitory action against both ECE and NEP.[4]
The Endothelin Synthesis Pathway and ECE Inhibition
The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-converting enzyme (ECE) is a key metalloprotease in this pathway, responsible for the conversion of the inactive precursor, Big Endothelin-1 (Big ET-1), to the biologically active vasoconstrictor, Endothelin-1 (ET-1). The inhibition of ECE, as demonstrated by compounds like this compound, is a critical therapeutic strategy for mitigating the pathological effects of excessive ET-1.
Experimental Protocols: A Look Under the Hood
The determination of inhibitor specificity relies on robust and well-defined experimental assays. The following outlines the general methodologies used to assess the inhibitory activity of compounds against ECE, NEP, and ACE.
Endothelin-Converting Enzyme (ECE) Inhibition Assay
The activity of ECE is typically measured by monitoring the conversion of Big ET-1 to ET-1. A common method involves the following steps:
-
Enzyme Source: Solubilized ECE from a tissue source, such as rat lung microsomes, is prepared.[1]
-
Incubation: The enzyme is incubated with the substrate, Big ET-1, in the presence and absence of the test inhibitor (e.g., this compound) at various concentrations.
-
Detection of ET-1: The amount of ET-1 produced is quantified using methods such as enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of ECE activity is determined and expressed as the IC50 value.
A workflow for a typical ECE inhibition screening assay is depicted below.
Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE) Inhibition Assays
To assess the specificity of a compound, its inhibitory activity against other related enzymes is also evaluated.
-
NEP Inhibition Assay: The activity of NEP (also known as neprilysin) is often determined using a fluorometric assay. A synthetic substrate that releases a fluorescent signal upon cleavage by NEP is used. The reduction in fluorescence in the presence of an inhibitor indicates its inhibitory potency.
-
ACE Inhibition Assay: The inhibitory effect on ACE is commonly measured using a spectrophotometric or fluorometric method. A synthetic substrate, such as hippuryl-histidyl-leucine (HHL), is used, and the rate of product formation is monitored. A decrease in product formation in the presence of the test compound signifies ACE inhibition.
By comparing the IC50 values obtained from these different assays, the selectivity profile of a compound like this compound can be clearly established. The lack of inhibition of NEP and ACE by this compound, even at high concentrations, underscores its high specificity for ECE.[1]
Conclusion
The available data strongly indicates that this compound is a potent and highly specific inhibitor of endothelin-converting enzyme. Its lack of cross-reactivity with other key metalloproteases like NEP and ACE distinguishes it from broader-spectrum inhibitors such as phosphoramidon and CGS 26303. This high degree of specificity makes this compound a valuable tool for researchers investigating the physiological and pathological roles of the endothelin system and a promising candidate for the development of targeted therapeutics. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.
References
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cuspconference.com [cuspconference.com]
- 4. researchgate.net [researchgate.net]
SM19712: A Head-to-Head Comparison with Phosphoramidon for Ischemic Acute Renal Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SM19712, a novel Endothelin-Converting Enzyme (ECE) inhibitor, against the conventional ECE inhibitor, phosphoramidon, in the context of treating ischemic acute renal failure (ARF). The data presented is based on preclinical studies in rat models.
Executive Summary
This compound is a potent, nonpeptidic inhibitor of the Endothelin-Converting Enzyme. Preclinical evidence suggests that this compound offers a dose-dependent protective effect against ischemia/reperfusion-induced renal injury.[1] When compared directly with phosphoramidon, this compound demonstrated superior efficacy in mitigating both functional and tissue damage associated with ischemic ARF.[1] The primary mechanism of action involves the suppression of Endothelin-1 (ET-1) production, a key mediator in the pathophysiology of this condition.[1]
Mechanism of Action: The Endothelin Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a significant role in the development of renal injury following ischemia/reperfusion.[1] ET-1 is synthesized from its precursor, big ET-1, through the catalytic action of the Endothelin-Converting Enzyme (ECE). By inhibiting ECE, both this compound and phosphoramidon reduce the levels of active ET-1, thereby alleviating vasoconstriction and subsequent tissue damage.
Head-to-Head Comparison Data
The following tables summarize the key comparative data from a preclinical study in a rat model of ischemic ARF.
Table 1: Comparative Efficacy on Renal Function (24h post-reperfusion)
| Treatment (10 mg/kg) | Effect on Renal Dysfunction |
| Vehicle Control | Marked Decrease |
| This compound | Significant Attenuation |
| Phosphoramidon | Less Potent Attenuation than this compound |
Table 2: Comparative Efficacy on Renal Histopathology
| Treatment (10 mg/kg) | Effect on Renal Tissue Damage* |
| Vehicle Control | Severe Damage |
| This compound | Significant Attenuation |
| Phosphoramidon | Less Potent Attenuation than this compound |
*Renal tissue damage includes tubular necrosis, proteinaceous casts, and medullary congestion.[1]
Table 3: Effect on Renal Endothelin-1 Levels
| Treatment | Effect on ET-1 Elevation post-ischemia |
| Vehicle Control | Significant Increase |
| This compound (30 mg/kg) | Complete Suppression |
Experimental Protocols
A summary of the key experimental methodologies is provided below.
1. Ischemic Acute Renal Failure (ARF) Rat Model
The study utilized a well-established rat model to simulate ischemic ARF.[1]
References
Validating the Therapeutic Potential of SM-19712: A Comparative Guide for Researchers
This guide provides a comparative analysis of SM-19712, a novel endothelin-converting enzyme (ECE) inhibitor, for researchers, scientists, and drug development professionals. By objectively comparing its performance with the conventional ECE inhibitor, phosphoramidon, and providing available experimental data, this document aims to facilitate the evaluation of SM-19712's therapeutic potential.
Mechanism of Action: The Endothelin Pathway
Endothelin-converting enzymes are critical in the biosynthesis of endothelins, which are potent vasoconstrictors implicated in various pathologies. ECE inhibitors like SM-19712 block the conversion of the inactive precursor, big endothelin-1 (Big ET-1), into the biologically active endothelin-1 (ET-1), thereby mitigating its downstream effects.
Comparative Inhibitor Performance
The efficacy of ECE inhibitors is determined by their potency and selectivity. While both SM-19712 and phosphoramidon inhibit ECE, their performance profiles differ. Phosphoramidon, a broad-spectrum metalloprotease inhibitor, also potently inhibits other enzymes like neprilysin (NEP) and angiotensin-converting enzyme (ACE), which can lead to off-target effects.[1][2]
| Inhibitor | Target Enzyme | IC50 (µM) |
| Phosphoramidon | ECE | 3.5[1] |
| NEP | 0.034[1] | |
| ACE | 78[1] | |
| SM-19712 | ECE | Data not available |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.
Preclinical Validation of SM-19712 in Ischemic Acute Renal Failure
A key preclinical study investigated the protective effects of SM-19712 in a rat model of ischemic acute renal failure (ARF).[1] The study compared SM-19712 with phosphoramidon, providing valuable insights into its relative efficacy.
Experimental Workflow
The study followed a well-defined workflow to induce and treat ischemic ARF in rats.
Summary of Findings
The study demonstrated that SM-19712 has a potent protective effect against ischemia/reperfusion-induced renal injury in rats.
-
Dose-Dependent Protection: Intravenous administration of SM-19712 at doses of 3, 10, and 30 mg/kg prior to occlusion dose-dependently attenuated renal dysfunction.
-
Superiority over Phosphoramidon: The protective effects of SM-19712 at a dose of 10 mg/kg were more potent than the same dose of phosphoramidon.
-
Histopathological Improvement: SM-19712 dose-dependently attenuated severe renal damage, including tubular necrosis, proteinaceous casts, and medullary congestion.
-
Suppression of Endothelin-1: The study observed a significant increase in renal ET-1 content after ischemia/reperfusion, which was completely suppressed by the higher dose of SM-19712.
Experimental Protocols
While the full detailed protocols are proprietary to the original research, the following outlines the methodologies based on the study's abstract.
Animal Model and ARF Induction
-
Animals: Male rats were used for the study.
-
Model: Ischemic acute renal failure was induced by a two-step surgical procedure.
-
Contralateral Nephrectomy: The right kidney was surgically removed.
-
Ischemia/Reperfusion: After a two-week recovery period, the left renal artery and vein were occluded for 45 minutes, followed by reperfusion.
-
Drug Administration
-
SM-19712 (3, 10, 30 mg/kg) and phosphoramidon (10 mg/kg) were administered as an intravenous bolus injection prior to the 45-minute occlusion of the renal artery and vein.
Outcome Measures
-
Renal Function: Assessed 24 hours after reperfusion. Specific parameters measured would likely include serum creatinine and blood urea nitrogen (BUN) levels.
-
Histopathology: Kidneys were examined for evidence of tissue damage, such as tubular necrosis, the presence of proteinaceous casts in the tubuli, and medullary congestion.
-
Endothelin-1 Levels: The concentration of ET-1 in the kidney tissue was measured. The peak level was observed at 6 hours post-reperfusion in the control group.
Conclusion
The available preclinical data suggests that SM-19712 is a potent ECE inhibitor with significant therapeutic potential in the context of ischemic acute renal failure. Its superior efficacy compared to the less selective inhibitor phosphoramidon in a relevant animal model highlights its promise. Further research, including detailed pharmacokinetic and pharmacodynamic studies, as well as investigations into its effects in other endothelin-mediated diseases, is warranted to fully elucidate the therapeutic potential of SM-19712.
References
Performance Benchmark of SM-19712: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of SM-19712, a novel and potent nonpeptidic inhibitor of Endothelin Converting Enzyme (ECE). Its performance is objectively compared with other alternatives, supported by experimental data to aid in research and development decisions.
Comparative Performance Data
SM-19712 demonstrates high potency and selectivity for Endothelin Converting Enzyme (ECE). The following tables summarize its in vitro and in vivo performance in comparison to Phosphoramidon, a conventional ECE inhibitor.
Table 1: In Vitro Inhibitory Activity of SM-19712 and Phosphoramidon
| Compound | Target Enzyme | IC50 Value | Source | Specificity |
| SM-19712 | ECE | 42 nM | Rat Lung Microsomes[1][2] | No effect on Neutral Endopeptidase (NEP) 24.11 or Angiotensin-Converting Enzyme (ACE) at 10-100 µM[1][2] |
| SM-19712 | ECE (endogenous) | 31 µM | Cultured Porcine Aortic Endothelial Cells[1][2] | |
| Phosphoramidon | ECE | 3.5 µM | Not Specified | Also inhibits NEP (IC50 = 0.034 µM) and ACE (IC50 = 78 µM) |
Table 2: In Vivo Comparative Efficacy in a Rat Model of Ischemic Acute Renal Failure
| Treatment Group | Dose (i.v.) | Outcome |
| SM-19712 | 3, 10, 30 mg/kg | Dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction and histopathological damage.[3][4] |
| Phosphoramidon | 10 mg/kg | Protective effects on renal function and tissue damage were less potent than the same dose of SM-19712.[3][4] |
| Vehicle Control | - | Marked decrease in renal function and severe renal damage.[3][4] |
Experimental Protocols
In Vitro ECE Inhibition Assay (Adapted from Umekawa et al., 2000)
Objective: To determine the half-maximal inhibitory concentration (IC50) of SM-19712 on ECE activity.
Enzyme Source: Solubilized ECE from rat lung microsomes.[1][2]
Procedure:
-
Prepare rat lung microsomes and solubilize ECE.
-
Incubate the solubilized enzyme with varying concentrations of SM-19712.
-
Initiate the enzymatic reaction by adding the substrate, big Endothelin-1 (big ET-1).
-
After a defined incubation period, stop the reaction.
-
Measure the amount of produced Endothelin-1 (ET-1) using an appropriate method (e.g., enzyme immunoassay).
-
Calculate the percentage of inhibition for each concentration of SM-19712 relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Ischemic Acute Renal Failure Model in Rats (Adapted from Matsumura et al., 2000)
Objective: To evaluate the protective effect of SM-19712 on ischemia/reperfusion-induced acute renal failure in vivo.[3][4]
Animal Model: Male Wistar rats.
Procedure:
-
Perform a contralateral nephrectomy two weeks prior to the main experiment.[3][4]
-
Anesthetize the rats.
-
Administer a single intravenous bolus injection of SM-19712 (3, 10, or 30 mg/kg), phosphoramidon (10 mg/kg), or vehicle.[3][4]
-
Induce renal ischemia by occluding the left renal artery and vein for 45 minutes.[3][4]
-
Remove the occlusion to allow reperfusion.
-
24 hours after reperfusion, collect blood and urine samples to assess renal function (e.g., measure serum creatinine and blood urea nitrogen).
-
Euthanize the animals and perform histopathological examination of the kidneys to assess tissue damage (e.g., tubular necrosis, proteinaceous casts, medullary congestion).[3][4]
-
In a separate cohort, measure the ET-1 content in the kidney at various time points after reperfusion to confirm the mechanism of action.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Endothelin-1 signaling pathway modulated by SM-19712 and a general workflow for evaluating ECE inhibitors.
References
- 1. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of SM-19712, a Novel and Potent Endothelin Converting Enzyme Inhibitor, on Ischemic Acute Renal Failure in Rats [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal Procedures for SM-19712: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for SM-19712, a potent endothelin-converting enzyme inhibitor used in pharmacological research.
Immediate Safety and Handling Precautions
Before handling SM-19712, it is crucial to be familiar with its hazard profile. According to the Safety Data Sheet (SDS) for SM-19712 hydrate, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Ensure adequate ventilation in the work area to minimize the risk of inhalation. An accessible safety shower and eye wash station are mandatory in any laboratory where SM-19712 is handled.
Summary of Key Data
The following table summarizes essential quantitative data for SM-19712, compiled from safety data sheets and pharmacological studies.
| Parameter | Value | Source |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Solubility in DMSO | ≥20 mg/mL | Sigma-Aldrich |
| Solubility in Water | ≥20 mg/mL | Sigma-Aldrich |
| Experimental Dosage (in vivo, rats) | 3, 10, 30 mg/kg (intravenous bolus injection) | [1][2] |
Step-by-Step Disposal Protocol
While a specific, detailed disposal protocol for SM-19712 is not explicitly outlined in available safety data sheets, a conservative approach based on its chemical properties and general laboratory waste guidelines is recommended. The primary principle is to manage it as a hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired SM-19712 powder, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated gloves), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.
-
Liquid Waste: For solutions of SM-19712, collect the waste in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps (e.g., needles, syringes) used for preparing or administering SM-19712 solutions must be disposed of in a designated sharps container for chemical contamination.
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "SM-19712" or "4-Chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide sodium salt hydrate".
-
Indicate the primary hazards (e.g., "Irritant").
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Do not dispose of SM-19712 down the drain or in the regular trash.
-
The recommended method of disposal for this type of chemical waste is typically high-temperature incineration by a licensed facility.
Experimental Protocol Context
SM-19712 has been utilized in pharmacological research to investigate its protective effects against ischemic acute renal failure in animal models.[1][2] In these studies, the compound was administered to rats via intravenous bolus injection at doses of 3, 10, and 30 mg/kg.[1][2] This information is critical for researchers planning similar experiments to understand potential concentrations and volumes of waste that will be generated. All materials used in the preparation and administration of these solutions, including vials, syringes, and any contaminated bedding from the animals, should be considered hazardous waste and disposed of according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of SM-19712 waste in a laboratory setting.
References
- 1. Protective Effect of SM-19712, a Novel and Potent Endothelin Converting Enzyme Inhibitor, on Ischemic Acute Renal Failure in Rats [jstage.jst.go.jp]
- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling SM19712
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal guidelines for the handling of SM19712. The information herein is intended to ensure the safety of laboratory personnel and to provide a clear, procedural framework for the use and disposal of this compound.
Chemical Identification and Properties
| Property | Value | Source |
| CAS Number | 194542-56-8 | [1][2][4][5][6] |
| Molecular Formula | C18H13ClN5NaO3S · xH2O | [1] |
| Molecular Weight | 437.84 g/mol (anhydrous basis) | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in DMSO and ethanol with slight warming | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure risk. The following equipment must be used:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes and airborne particles.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect the skin.
-
Respiratory Protection: Handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used.
Operational Plan for Handling this compound
Adherence to the following step-by-step procedure is essential for the safe handling of this compound.
Preparation and Weighing
-
Designated Area: All handling of this compound, including weighing and solution preparation, must be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[3]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and solvent-dispensing apparatus, are within easy reach inside the fume hood.
-
Tare the Balance: Place a clean piece of weighing paper on the analytical balance and tare it.
-
Weighing: Carefully transfer the required amount of this compound from the stock container to the weighing paper using a clean spatula. Avoid creating dust.
-
Secure Stock Container: Immediately and securely close the lid of the this compound stock container after weighing.
Solution Preparation
-
Transfer to Vessel: Carefully transfer the weighed this compound powder into a suitable reaction vessel or container.
-
Solvent Addition: Add the desired solvent (e.g., DMSO, ethanol) to the vessel. If warming is required for dissolution, use a controlled heating source such as a water bath or heating mantle. Avoid open flames.
-
Mixing: Mix the solution using a magnetic stirrer or gentle agitation until the solid is completely dissolved.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Empty Containers: The original this compound container should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company. The recommended disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal workflow for this compound.
References
- 1. Microplastics in aquatic environments: Toxicity to trigger ecological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of biotic ligand model-based freshwater aquatic life criteria for lead following us environmental protection agency guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharm.saint-gobain.com [biopharm.saint-gobain.com]
- 4. SM-19712 | 194542-56-8 [amp.chemicalbook.com]
- 5. Bioconcentration and toxicity of dodecylbenzene sulfonate (C12LAS) to aquatic organisms exposed in experimental streams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aquatic toxicity and biodegradability of advanced cationic surfactant APA-22 compatible with the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
